Product packaging for palmitoyl CoA(Cat. No.:CAS No. 1763-10-6)

palmitoyl CoA

Cat. No.: B167432
CAS No.: 1763-10-6
M. Wt: 1005.9 g/mol
InChI Key: MNBKLUUYKPBKDU-BBECNAHFSA-N
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Description

Significance as a Central Metabolic Intermediate

Palmitoyl-CoA stands as a pivotal hub in cellular metabolism, directing the flow of long-chain fatty acids towards either energy production or the synthesis of complex structural and signaling lipids. Its fate is largely determined by the cell's energetic state and specific needs.

Catabolic Pathway: Beta-Oxidation for Energy Production: A primary function of palmitoyl-CoA is to serve as a substrate for beta-oxidation, the process of breaking down fatty acids to produce energy. taylorandfrancis.com For this to occur in eukaryotes, palmitoyl-CoA must be transported from the cytosol, where it is synthesized, into the mitochondrial matrix. pharmaguideline.com This transport is facilitated by the carnitine shuttle system, where the enzyme carnitine palmitoyltransferase I (CPT1) converts palmitoyl-CoA to palmitoylcarnitine (B157527). wikipedia.orgwikipedia.org Once inside the mitochondria, it is converted back to palmitoyl-CoA and can enter the beta-oxidation spiral. wikipedia.orgtaylorandfrancis.com The complete oxidation of one molecule of palmitoyl-CoA yields eight molecules of acetyl-CoA, seven of FADH₂, and seven of NADH, which subsequently fuel the citric acid cycle and oxidative phosphorylation to generate a large amount of ATP. wikipedia.org

Anabolic Pathways: Precursor for Complex Lipids: Beyond its role in energy generation, palmitoyl-CoA is a fundamental building block for the de novo synthesis of various essential complex lipids. It is the starting substrate, along with the amino acid serine, for the synthesis of all sphingolipids. wikipedia.orgresearchgate.netnih.gov This pathway, initiated by the enzyme serine palmitoyltransferase, is the rate-limiting step in creating ceramides (B1148491), which are central hubs in sphingolipid metabolism and can be further modified to form sphingomyelins and glycosphingolipids. libretexts.orgthemedicalbiochemistrypage.orgdovepress.com These lipids are not only critical structural components of cellular membranes but also function as bioactive molecules in signaling cascades. themedicalbiochemistrypage.org

Table 1: Major Metabolic Fates of Palmitoyl-CoA
Metabolic PathwayPrimary FunctionKey Enzyme(s)Cellular LocationEnd Product(s)
Beta-OxidationEnergy Production (ATP)Carnitine Palmitoyltransferase I (CPT1), Acyl-CoA DehydrogenasesMitochondrial MatrixAcetyl-CoA, NADH, FADH₂
Sphingolipid SynthesisSynthesis of structural and signaling lipidsSerine Palmitoyltransferase (SPT)Endoplasmic Reticulum3-Ketosphinganine (precursor to Ceramides, Sphingomyelin)
Fatty Acid Elongation/DesaturationSynthesis of other fatty acidsFatty Acid Elongases, Stearoyl-CoA Desaturase (SCD)Endoplasmic ReticulumStearoyl-CoA, Palmitoleoyl-CoA

Scope of Current Academic Inquiry into Palmitoyl-CoA Functions

Contemporary biochemical research continues to explore the multifaceted roles of palmitoyl-CoA, with a significant focus on its implications in health and disease. The dysregulation of palmitoyl-CoA levels and the processes it governs, particularly S-palmitoylation, have been linked to a variety of pathologies, including metabolic syndrome, cancers, and neurological disorders. nih.govresearchgate.net

Current investigations are aimed at elucidating the precise mechanisms by which palmitoyl-CoA and its downstream modifications regulate specific cellular signaling pathways. nih.gov A major area of inquiry involves understanding the substrate specificity and regulation of the 23 known human DHHC enzymes, which could offer targets for therapeutic intervention. nih.govroyalsocietypublishing.org Advanced proteomic techniques are being employed to identify the full "palmitoylome" and understand how it changes in different physiological and pathological states. nih.gov

Furthermore, research is delving into the intricate relationship between cellular nutrient status (e.g., excess glucose or fatty acids) and the subsequent alterations in palmitoyl-CoA pools and protein palmitoylation. nih.govfrontiersin.org Studies are actively exploring how lipid overload leads to the aberrant palmitoylation of metabolic enzymes and signaling proteins, contributing to conditions like insulin (B600854) resistance. researchgate.net The role of palmitoyl-CoA in regulating mitochondrial function, beyond its role as a fuel source, is another burgeoning field of study, particularly in the context of diabetes and cardiovascular disease. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H66N7O17P3S B167432 palmitoyl CoA CAS No. 1763-10-6

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h24-26,30-32,36,47-48H,4-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t26-,30-,31-,32+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBKLUUYKPBKDU-BBECNAHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027137
Record name Palmitoyl coenzyme A
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Molecular Weight

1005.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Palmityl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1763-10-6
Record name Palmitoyl CoA
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Record name Palmitoyl coenzyme A
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Record name S-palmitoylcoenzyme A
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Record name Palmityl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Palmitoyl Coa Metabolism and Biosynthesis

Biosynthetic Pathways of Palmitoyl-CoA

The cellular pool of palmitoyl-CoA is derived from two primary sources: the de novo synthesis from smaller precursor molecules and the activation of pre-existing fatty acids obtained from the diet or lipid stores.

De Novo Fatty Acid Synthesis and Palmitoyl-CoA Generation via Fatty Acid Synthase (FASN)

De novo synthesis of fatty acids is the process of creating fatty acids from acetyl-CoA. pharmaguideline.com This pathway is particularly active in the liver, adipose tissue, and lactating mammary glands. snscourseware.org The primary product of this cytosolic process is palmitic acid, a 16-carbon fully saturated fatty acid. snscourseware.org The synthesis begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC). simplepharmanotes.comwikipedia.org

The subsequent elongation of the fatty acid chain is carried out by the multifunctional enzyme complex known as Fatty Acid Synthase (FASN). pharmaguideline.comlibretexts.org FASN catalyzes a series of seven enzymatic reactions, adding two-carbon units from malonyl-CoA to a growing acyl chain. snscourseware.orglibretexts.org The process begins with the priming of FASN with one molecule of acetyl-CoA. This is followed by a repeating cycle of condensation, reduction, dehydration, and a second reduction. libretexts.org Each cycle extends the fatty acid chain by two carbons and utilizes two molecules of NADPH as the reducing agent. snscourseware.org After seven such cycles, the 16-carbon palmitoyl (B13399708) group is cleaved from the FASN complex by a thioesterase activity, yielding free palmitate. simplepharmanotes.com This palmitate is then activated to palmitoyl-CoA in the cytosol by an acyl-CoA synthetase. nih.govreactome.org

Enzyme/ComplexSubstratesProduct of FASN-mediated synthesisCellular Location
Acetyl-CoA Carboxylase (ACC)Acetyl-CoA, ATP, HCO3-Malonyl-CoACytosol
Fatty Acid Synthase (FASN)Acetyl-CoA, Malonyl-CoA, NADPHPalmitateCytosol
Acyl-CoA SynthetasePalmitate, CoA, ATPPalmitoyl-CoACytosol

Exogenous Fatty Acid Uptake and Palmitoyl-CoA Formation via Acyl-CoA Synthetases (ACS)

Cells can also acquire fatty acids from external sources, such as the diet. These exogenous fatty acids are transported across the plasma membrane and must be "activated" before they can participate in metabolic processes. nih.gov This activation is a crucial step that converts the chemically inert fatty acid into a high-energy thioester derivative, acyl-CoA. wikipedia.org

Palmitoyl-CoA in Fatty Acid Beta-Oxidation

Fatty acid beta-oxidation is the primary catabolic pathway for breaking down fatty acids to produce energy in the form of ATP. For long-chain fatty acids like palmitate, this process occurs within the mitochondria. abcam.com

Carnitine Shuttle System and Mitochondrial Transport of Palmitoyl-CoA

The inner mitochondrial membrane is impermeable to long-chain acyl-CoA molecules such as palmitoyl-CoA. wikipedia.orgencyclopedia.pub To overcome this barrier, a specialized transport mechanism known as the carnitine shuttle is employed. mhmedical.comresearchgate.net This system involves three key components: carnitine palmitoyltransferase 1 (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase 2 (CPT2). mhmedical.comresearchgate.net

The process begins on the outer mitochondrial membrane, where CPT1 catalyzes the transfer of the palmitoyl group from palmitoyl-CoA to L-carnitine, forming palmitoylcarnitine (B157527) and releasing free CoA. wikipedia.orgencyclopedia.pub Palmitoylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by CACT in exchange for a molecule of free carnitine. encyclopedia.pubnih.gov Once inside the matrix, CPT2, located on the inner surface of the inner mitochondrial membrane, reverses the process, transferring the palmitoyl group from palmitoylcarnitine back to CoA to regenerate palmitoyl-CoA. mhmedical.comresearchgate.netnih.gov The liberated carnitine is then transported back to the cytosol by CACT to participate in another round of transport. nih.gov

ComponentLocationFunction
Carnitine Palmitoyltransferase 1 (CPT1)Outer mitochondrial membraneConverts palmitoyl-CoA to palmitoylcarnitine
Carnitine-Acylcarnitine Translocase (CACT)Inner mitochondrial membraneTransports palmitoylcarnitine into the matrix and carnitine out
Carnitine Palmitoyltransferase 2 (CPT2)Inner mitochondrial membraneConverts palmitoylcarnitine back to palmitoyl-CoA in the matrix

Long-Chain Acyl-CoA Dehydrogenases (LCAD) and Beta-Oxidation Intermediates

Once inside the mitochondrial matrix, palmitoyl-CoA undergoes sequential rounds of beta-oxidation. wikipedia.org Each cycle of beta-oxidation consists of four enzymatic reactions that result in the shortening of the acyl-CoA chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH2, and one molecule of NADH. abcam.comnih.gov

The initial and often rate-limiting step of each beta-oxidation cycle is catalyzed by a family of enzymes called acyl-CoA dehydrogenases (ACADs). wikipedia.org These enzymes are specific for the chain length of the fatty acyl-CoA substrate. utah.edu For palmitoyl-CoA, a long-chain fatty acid, the primary enzyme involved is very-long-chain acyl-CoA dehydrogenase (VLCAD), which is bound to the inner mitochondrial membrane. mdpi.com VLCAD catalyzes the oxidation of palmitoyl-CoA, introducing a trans double bond between the alpha and beta carbons and transferring electrons to FAD to form FADH2. wikipedia.orgmdpi.com Subsequent enzymes in the beta-oxidation spiral, including enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase, complete the cycle, yielding acetyl-CoA and a shortened acyl-CoA. abcam.com This process is repeated until the entire palmitoyl-CoA molecule is converted into eight molecules of acetyl-CoA. wikipedia.org

Palmitoyl-CoA in Lipid Biosynthesis Pathways

Beyond its role in energy production, palmitoyl-CoA is a crucial precursor for the synthesis of various complex lipids that are essential for cellular structure and function. It serves as a fundamental building block for the synthesis of other fatty acids through elongation and desaturation processes.

Furthermore, palmitoyl-CoA is a key substrate in the de novo synthesis of sphingolipids. The pathway begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase. taylorandfrancis.com This initial step gives rise to 3-ketodihydrosphingosine, which is then further metabolized to produce the entire family of sphingolipids, including ceramides (B1148491) and sphingomyelin. These molecules are integral components of cellular membranes and are also involved in cell signaling. Palmitoyl-CoA is also utilized in the synthesis of glycerolipids, including triglycerides and phospholipids (B1166683), which are the primary forms of energy storage and the main constituents of cellular membranes, respectively.

Triglyceride Synthesis

The synthesis of triglycerides, the primary form of energy storage in eukaryotes, heavily relies on palmitoyl-CoA as a key building block. The principal pathway for triglyceride synthesis is the glycerol-3-phosphate pathway, also known as the Kennedy pathway. nih.gov This process begins with the acylation of glycerol-3-phosphate.

The initial and committed step is catalyzed by glycerol-3-phosphate acyltransferase (GPAT), which esterifies a fatty acyl-CoA, such as palmitoyl-CoA, to the sn-1 position of glycerol-3-phosphate to form lysophosphatidic acid. nih.gov In mammals, there are several isoforms of GPAT, with GPAT-1, located on the outer mitochondrial membrane, showing a preference for saturated fatty acyl-CoAs like palmitoyl-CoA. nih.gov

The resulting lysophosphatidic acid is then further acylated at the sn-2 position by 1-acylglycerol-3-phosphate acyltransferase (AGPAT) to produce phosphatidate. nih.gov Phosphatidate is a crucial intermediate, standing at a branch point between the synthesis of triglycerides and phospholipids. nih.gov For triglyceride synthesis, phosphatidate is dephosphorylated by lipin enzymes (phosphatidate phosphatase) to yield diacylglycerol. nih.gov Finally, diacylglycerol acyltransferase (DGAT) catalyzes the esterification of a third fatty acyl-CoA to the diacylglycerol backbone, forming a triglyceride. nih.govreactome.org

EnzymeSubstratesProductCellular Location
Glycerol-3-phosphate acyltransferase (GPAT)Glycerol-3-phosphate, Palmitoyl-CoALysophosphatidic acidMitochondria, Endoplasmic Reticulum
1-acylglycerol-3-phosphate acyltransferase (AGPAT)Lysophosphatidic acid, Acyl-CoAPhosphatidateEndoplasmic Reticulum
Lipin (Phosphatidate phosphatase)PhosphatidateDiacylglycerolCytosol, Endoplasmic Reticulum
Diacylglycerol acyltransferase (DGAT)Diacylglycerol, Acyl-CoATriglycerideEndoplasmic Reticulum

Phospholipid Synthesis

Palmitoyl-CoA is also a fundamental component in the de novo synthesis of various phospholipids, which are the primary constituents of cellular membranes. The synthesis of phospholipids shares the initial steps with triglyceride synthesis, starting from the acylation of glycerol-3-phosphate. nih.gov

As described previously, the sequential acylation of glycerol-3-phosphate with fatty acyl-CoAs, including palmitoyl-CoA, by GPAT and AGPAT leads to the formation of phosphatidate. nih.gov From this branch point, phosphatidate can be directed towards the synthesis of several classes of phospholipids. For instance, phosphatidate can be converted to CDP-diacylglycerol, a precursor for phosphatidylinositol, phosphatidylglycerol, and cardiolipin (B10847521). Alternatively, after being converted to diacylglycerol, it can serve as a precursor for the synthesis of phosphatidylcholine and phosphatidylethanolamine (B1630911) through the Kennedy pathway. nih.gov Palmitoyl-L-carnitine has also been identified as a metabolic intermediate in the incorporation of palmitic acid into erythrocyte membrane phospholipids, including phosphatidylcholine and phosphatidylethanolamine. nih.gov

Sphingolipid Biosynthesis via Serine C-Palmitoyltransferase (SPT)

The biosynthesis of all sphingolipids begins with a condensation reaction between palmitoyl-CoA and the amino acid L-serine. wikipedia.orgnih.govlibretexts.org This initial and rate-limiting step is catalyzed by the enzyme serine C-palmitoyltransferase (SPT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. wikipedia.orgresearchgate.netvirginia.edu The reaction occurs on the cytosolic side of the endoplasmic reticulum and results in the formation of 3-ketodihydrosphingosine. libretexts.org

SPT is a member of the α-oxoamine synthase family of enzymes. wikipedia.org In humans, the functional enzyme is a heterodimer composed of two main subunits, SPTLC1 and either SPTLC2 or SPTLC3. wikipedia.orgnih.gov The active site is formed at the interface of these subunits. researchgate.net The reaction mechanism involves a Claisen-like condensation where the PLP cofactor is initially bound to a lysine (B10760008) residue in the active site of SPT. wikipedia.org Upon binding of L-serine, an external aldimine is formed, and following the binding of palmitoyl-CoA, a decarboxylative condensation reaction takes place to produce 3-ketodihydrosphingosine, CO₂, and Coenzyme A. wikipedia.orgvirginia.edu

EnzymeSubstratesProductsCofactor
Serine C-palmitoyltransferase (SPT)Palmitoyl-CoA, L-serine3-ketodihydrosphingosine, CoA, CO₂Pyridoxal 5'-phosphate (PLP)

Cholesterol Ester Synthesis

Palmitoyl-CoA can be utilized in the esterification of cholesterol to form cholesterol esters, which are a more hydrophobic form of cholesterol used for storage and transport. This reaction is catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is primarily located in the endoplasmic reticulum. creative-proteomics.comlibretexts.org

The ACAT enzyme facilitates the transfer of a fatty acyl group from a donor molecule, such as palmitoyl-CoA, to the hydroxyl group of cholesterol. creative-proteomics.com This process is crucial for preventing the accumulation of free cholesterol in cellular membranes, which can be toxic. The resulting cholesterol esters are stored in cytosolic lipid droplets or packaged into lipoproteins, such as very-low-density lipoprotein (VLDL), for transport to other tissues. libretexts.org Studies in isolated rat hepatocytes have shown that palmitate, along with other common fatty acids like oleate (B1233923) and linoleate, can support the synthesis of both triglycerides and cholesteryl esters. nih.gov

Palmitoyl-CoA Hydrolysis and Deacylation

The levels of palmitoyl-CoA and the palmitoylation of proteins are dynamically regulated through hydrolysis and deacylation reactions. The thioester bond of palmitoyl-CoA can be hydrolyzed by enzymes known as palmitoyl-CoA hydrolases (EC 3.1.2.2). wikipedia.org These enzymes catalyze the conversion of palmitoyl-CoA and water into free palmitate and Coenzyme A. wikipedia.org Palmitoyl-CoA hydrolases are found in various cellular compartments, including the cytosol, mitochondria, peroxisomes, and the endoplasmic reticulum. wikipedia.org Their activity is important for regulating the intracellular concentration of long-chain fatty acyl-CoAs.

Deacylation, specifically the removal of palmitate from proteins (depalmitoylation), is a reversible process that modulates protein function and localization. This reaction is carried out by a class of enzymes called acyl-protein thioesterases (APTs). frontiersin.orgnih.gov These enzymes belong to the serine hydrolase family and catalyze the cleavage of the thioester bond linking the palmitoyl group to a cysteine residue on the protein. frontiersin.org

Key depalmitoylating enzymes include acyl-protein thioesterase 1 (APT1) and acyl-protein thioesterase 2 (APT2), which are primarily located in the cytoplasm. frontiersin.orgnih.gov These enzymes can hydrolyze palmitoyl-CoA in vitro. plos.org The dynamic interplay between palmitoyl acyltransferases (PATs) that add palmitate to proteins and APTs that remove it allows for precise control over cellular signaling pathways and protein trafficking. nih.govnih.gov

Enzyme FamilyReactionSubstrate(s)Product(s)
Palmitoyl-CoA HydrolasesHydrolysis of the thioester bondPalmitoyl-CoA, H₂OPalmitate, CoA
Acyl-protein Thioesterases (APTs)Removal of palmitate from proteinsPalmitoylated protein, H₂OProtein, Palmitate

Palmitoyl Coa As a Substrate for Protein Palmitoylation S Acylation

Enzymatic Mechanisms of S-Palmitoylation

The enzymatic addition of palmitate to substrate proteins is a highly regulated process mediated by a family of integral membrane enzymes. These enzymes ensure the correct attachment of the fatty acid, contributing to the precise control of cellular signaling and protein localization.

The primary enzymes responsible for protein S-palmitoylation are the Palmitoyl (B13399708) Acyltransferases (PATs), characterized by a conserved zinc finger-like domain containing a specific amino acid sequence: Asp-His-His-Cys (DHHC). portlandpress.comportlandpress.comfrontiersin.orgresearchgate.net This has led to them also being known as ZDHHC enzymes. In mammals, there are 23 identified members of the ZDHHC family, each exhibiting some degree of substrate specificity. portlandpress.comnih.govnih.gov

The catalytic mechanism of ZDHHC enzymes generally follows a two-step "ping-pong" model. frontiersin.orgnih.govnih.gov The first step is a rapid autopalmitoylation, where the enzyme transfers the palmitoyl group from palmitoyl-CoA to its own catalytic cysteine residue within the DHHC motif, forming a palmitoyl-enzyme intermediate. frontiersin.orgnih.govusf.edu The second, slower step involves the transfer of this palmitoyl group from the enzyme to a cysteine residue on the target substrate protein. frontiersin.orgnih.gov

Table 1: Key Characteristics of ZDHHC Palmitoyl Acyltransferases

Feature Description References
Enzyme Family Palmitoyl Acyltransferases (PATs) portlandpress.comportlandpress.com
Conserved Motif Asp-His-His-Cys (DHHC) cysteine-rich domain portlandpress.comfrontiersin.orgresearchgate.net
Number in Mammals 23 portlandpress.comnih.govnih.gov
Catalytic Mechanism Two-step "ping-pong" mechanism frontiersin.orgnih.govnih.gov
Step 1 Autopalmitoylation of the enzyme frontiersin.orgnih.govusf.edu
Step 2 Transfer of palmitate to substrate protein frontiersin.orgnih.gov

Recent structural and biochemical studies have revealed a sophisticated mechanism for how integral membrane palmitoyltransferases, such as human DHHC20, recognize their palmitoyl-CoA substrate. nih.govpnas.org This recognition is bivalent, meaning the enzyme interacts with both the fatty acyl chain and the coenzyme A (CoA) headgroup of the palmitoyl-CoA molecule. nih.govpnas.org

The fatty acyl chain of palmitoyl-CoA inserts into a hydrophobic pocket located within the transmembrane domain of the enzyme. pnas.orgnih.gov Simultaneously, the CoA headgroup is recognized by the cytosolic domain of the enzyme through a series of polar and ionic interactions. nih.govpnas.org This dual recognition is crucial for the catalytic process to proceed efficiently and explains how these enzymes can effectively utilize palmitoyl-CoA for autoacylation even in the presence of high physiological concentrations of free CoA. nih.govpnas.org

Auto-palmitoylation, or autoacylation, is the essential first step in the catalytic cycle of PATs. portlandpress.compnas.org In this intramolecular reaction, the palmitoyl group from palmitoyl-CoA is covalently attached to the cysteine residue within the DHHC motif of the enzyme itself, forming a thioester intermediate. portlandpress.comnih.govnih.govresearchgate.net This step is a prerequisite for the subsequent transfer of the palmitate to the substrate protein. nih.govusf.edu Mutation of the cysteine in the DHHC motif to a serine or alanine abolishes both the autoacylation of the PAT and the palmitoylation of the substrate, confirming the critical role of this acyl-enzyme intermediate. portlandpress.comtandfonline.com While the cysteine of the DHHC motif is the primary site of autoacylation, it is possible that other secondary autoacylation sites exist on the enzyme. nih.gov Some proteins, such as TEAD transcription factors, have been shown to undergo PAT-independent autopalmitoylation. nih.govosti.gov

While there are 23 different ZDHHC enzymes, the specificity for their protein substrates is not absolute, and some overlap exists. nih.govnih.gov The factors governing substrate specificity are complex and not fully understood, but are thought to involve more than just a simple recognition motif on the substrate protein. nih.govtandfonline.com The subcellular localization of both the PAT and the substrate plays a significant role, with local palmitoylation events occurring when the enzyme and substrate are in the same compartment. nih.gov

The catalytic efficiency and substrate affinity of different ZDHHC enzymes can vary dramatically. For example, ZDHHC17 and ZDHHC13 are highly efficient at binding to their substrates, while ZDHHC3 and ZDHHC7 are more efficient at the S-acylation step itself. frontiersin.org The specificity of PATs is not strictly limited to palmitoyl-CoA (C16:0); they can also utilize other long-chain fatty acyl-CoAs, such as stearoyl-CoA (C18:0) and oleoyl-CoA (C18:1), although the preference for different chain lengths has not been rigorously defined for all PATs. nih.govtandfonline.comwikipedia.org The availability of the intracellular pool of palmitoyl-CoA can also influence the efficiency of the palmitoylation process. nih.gov

Depalmitoylation Enzymes and Reversibility of Palmitoylation

The reversibility of S-palmitoylation is a key feature that allows for dynamic regulation of protein function, akin to phosphorylation. portlandpress.comnih.gov This reversibility is mediated by a class of enzymes that catalyze the removal of the palmitate group from the protein.

The removal of palmitate from proteins, or depalmitoylation, is primarily carried out by enzymes known as Acyl-Protein Thioesterases (APTs). researchgate.netnih.gov These enzymes belong to the α/β-hydrolase family of serine hydrolases. nih.gov The two major cytosolic APTs that mediate the depalmitoylation of a wide range of cellular substrates are APT1 and APT2. researchgate.netnih.govnih.gov

The catalytic mechanism of APTs involves a serine nucleophile that forms a covalent acyl-intermediate with the substrate. nih.gov By hydrolyzing the thioester bond, APTs release the fatty acid and return the protein to its non-palmitoylated state. nih.govresearchgate.net This action completes the palmitoylation-depalmitoylation cycle, allowing for the dynamic regulation of a protein's membrane association and signaling activity. oup.comnih.govnih.gov Interestingly, APT1 and APT2 are themselves subject to palmitoylation, which helps to anchor them to the membrane where they can access their substrates. nih.govresearchgate.net

Table 2: Enzymes Involved in the Palmitoylation Cycle

Process Enzyme Family Key Members Function
Palmitoylation Palmitoyl Acyltransferases (PATs/ZDHHC) ZDHHC1-23 Adds palmitate to proteins
Depalmitoylation Acyl-Protein Thioesterases (APTs) APT1, APT2 Removes palmitate from proteins

Palmitoyl Protein Thioesterases (PPTs)

Palmitoyl-CoA is the donor molecule for the addition of palmitate to proteins, a process reversed by several classes of enzymes, including Palmitoyl Protein Thioesterases (PPTs). plos.org These enzymes catalyze the removal of palmitate from cysteine residues, playing a critical role in the dynamism of protein palmitoylation. wikipedia.orgfrontiersin.org PPTs are a class of depalmitoylating enzymes that hydrolyze the thioester bond linking the fatty acid to the protein. researchgate.netresearchgate.net

There are two major forms of PPTs in mammalian cells, PPT1 and PPT2. researchgate.net PPT1 is primarily localized to the lysosome, where it is involved in the degradation of palmitoylated proteins. frontiersin.orgnih.gov Mutations in the gene encoding PPT1 are the cause of the neurodegenerative disease infantile neuronal ceroid lipofuscinosis, highlighting the importance of this enzyme in neuronal health. frontiersin.orgwikipedia.org While its optimal activity is in the acidic environment of the lysosome, some studies suggest PPT1 may also function at a neutral pH. frontiersin.org

PPT2 also contributes to the removal of palmitate from proteins. researchgate.net The activity of these thioesterases ensures that the palmitoylation state of a protein is not static but can be modulated in response to cellular signals and environmental cues. This reversibility allows for the regulation of protein localization, stability, and interaction with other molecules. wikipedia.orgnih.gov

Alpha/Beta Hydrolase Domain-Containing (ABHD) Enzymes

In addition to PPTs, a family of enzymes known as the alpha/beta hydrolase domain-containing (ABHD) proteins also function as depalmitoylases. researchgate.netresearchgate.net Specifically, members of the ABHD17 subfamily, including ABHD17A, ABHD17B, and ABHD17C, have been identified as novel protein depalmitoylases. researchgate.netresearchgate.net These enzymes have been shown to regulate the palmitate turnover on key signaling proteins such as N-Ras. elifesciences.orgnih.gov

Research has demonstrated that the ABHD17 enzymes can accelerate the removal of palmitate from proteins like PSD95 and N-Ras. elifesciences.org The catalytic activity of ABHD17 is essential for the depalmitoylation of N-Ras and its subsequent relocalization from the plasma membrane to internal cellular membranes. elifesciences.orgdntb.gov.ua The discovery of the depalmitoylase activity of the ABHD17 family has expanded the understanding of the enzymatic machinery that controls the dynamic palmitoylation cycle. elifesciences.orgnih.gov Furthermore, another member of this family, ABHD10, has been implicated in the depalmitoylation of mitochondrial proteins, such as PRDX5, thereby regulating mitochondrial antioxidant capabilities. frontiersin.orgresearchgate.net

The existence of multiple families of depalmitoylating enzymes, including PPTs and ABHDs, suggests a complex and potentially substrate-specific regulation of protein depalmitoylation. researchgate.net

Dynamic Regulation of Protein Palmitoylation/Depalmitoylation Cycles

Protein palmitoylation is a highly dynamic and reversible process, with the continuous addition and removal of palmitate from substrate proteins. nih.govnih.gov This rapid turnover, often occurring multiple times throughout the life of a protein, allows for the precise temporal and spatial control of protein function. tandfonline.comfrontiersin.org The dynamic nature of this modification is governed by the opposing actions of palmitoyl acyltransferases (PATs), which add the palmitoyl group from palmitoyl-CoA, and depalmitoylating enzymes, such as PPTs and ABHDs, which remove it. researchgate.netfrontiersin.orgfrontiersin.org

A well-studied example of this dynamic cycle is the regulation of Ras proteins, specifically H-Ras and N-Ras. nih.govtandfonline.com These proteins undergo a continuous cycle of palmitoylation and depalmitoylation that dictates their subcellular localization and signaling activity. nih.gov Palmitoylation of Ras occurs at the Golgi apparatus, which facilitates its trafficking to the plasma membrane. nih.govtandfonline.com Once at the plasma membrane, depalmitoylation releases Ras into the cytoplasm, allowing it to return to the Golgi for another round of palmitoylation. nih.gov This palmitoylation-driven cycling between the Golgi and the plasma membrane is crucial for the proper signaling functions of Ras. nih.gov

This dynamic regulation is not limited to Ras proteins. Other signaling molecules, including the G-protein subunit Giα and the non-receptor tyrosine kinase Fyn, also exhibit similar palmitoylation-dependent cycling between the Golgi and the plasma membrane. nih.gov The continuous nature of these cycles allows cells to rapidly respond to extracellular signals by altering the palmitoylation status of key regulatory proteins. nih.gov

Enzyme FamilyFunctionKey MembersSubcellular LocalizationExample Substrates
Palmitoyl Protein Thioesterases (PPTs)DepalmitoylationPPT1, PPT2Lysosomes, CytosolGeneral degradation of palmitoylated proteins
Alpha/Beta Hydrolase Domain-Containing (ABHD) EnzymesDepalmitoylationABHD17A, ABHD17B, ABHD17C, ABHD10Cytosol, MitochondriaN-Ras, PSD95, PRDX5

Subcellular Localization and Compartmental Specificity of Palmitoylation

The subcellular localization of both the palmitoylating and depalmitoylating enzymes, as well as the availability of palmitoyl-CoA, contributes to the compartmental specificity of protein palmitoylation. portlandpress.com This ensures that proteins are palmitoylated in the correct cellular location, which is critical for their proper function and trafficking.

Endoplasmic Reticulum and Golgi Palmitoylation

The endoplasmic reticulum (ER) and the Golgi apparatus are major sites of protein palmitoylation. frontiersin.orgportlandpress.com A significant number of DHHC enzymes, the family of palmitoyl acyltransferases, are residents of the ER and Golgi membranes. frontiersin.orgportlandpress.com This localization allows for the palmitoylation of newly synthesized proteins as they transit through the secretory pathway. frontiersin.org

Palmitoylation in the Golgi is a key step in the trafficking of many proteins to the plasma membrane. nih.gov For proteins like H-Ras and N-Ras, palmitoylation in the Golgi traps them in the membrane, facilitating their inclusion into transport vesicles destined for the cell surface. nih.govtandfonline.com The GABA-synthesizing enzyme GAD65 also undergoes a palmitoylation cycle that controls its distribution between the Golgi and synaptic vesicle membranes. tandfonline.com Palmitoylation of GAD65 in the Golgi is required for its exclusion from the cis-Golgi and its sorting into vesicles at the trans-Golgi network for transport to axons. frontiersin.org The reversible palmitoylation of p63, a resident protein of the ER-Golgi intermediate compartment, further highlights the role of this modification in this specific cellular location. nih.gov

Plasma Membrane Palmitoylation and Substrate Transporter Trafficking

While many proteins are palmitoylated in the ER and Golgi, some DHHC enzymes are also located at the plasma membrane, allowing for palmitoylation to occur directly at the cell surface. frontiersin.orgportlandpress.com This is important for regulating the function and localization of proteins that are already present at the plasma membrane.

Palmitoylation plays a crucial role in the trafficking and function of various substrate transporters. For example, the norepinephrine transporter (NET) is dynamically palmitoylated, and inhibition of this process leads to a reduction in its transport capacity and cell surface expression. biorxiv.org Similarly, the glucose transporter GLUT1 requires palmitoylation to maintain its localization at the plasma membrane, which is essential for promoting glycolysis in cancer cells. cas.cn The ATP-binding cassette transporter A1 (ABCA1) is also regulated by palmitoylation, which is necessary for its proper localization to the plasma membrane and its function in lipid efflux. nih.gov The palmitoylation of the fatty acid transporter CD36 by DHHC5 at the plasma membrane prevents its disassociation from the membrane. frontiersin.org

Palmitoyl Coa in Cellular Signaling and Enzyme Regulation

Regulation of Membrane Transport Proteins

Palmitoyl-CoA influences the function of various membrane transport proteins, primarily through the post-translational modification known as S-palmitoylation. This reversible process, which involves the attachment of a palmitate group from palmitoyl-CoA to a cysteine residue on a protein, can alter the protein's localization, stability, and activity. nih.govnih.gov This modification is crucial for regulating the uptake of substrates into the cell. nih.gov

One of the key transport systems regulated by palmitoyl-CoA is the carnitine shuttle, which is responsible for transporting long-chain fatty acids like palmitoyl-CoA itself across the mitochondrial membrane for beta-oxidation. wikipedia.orgwikipedia.org The system involves carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2). researchgate.net Palmitoyl-CoA is converted to palmitoylcarnitine (B157527) by CPT1 to be moved into the mitochondrial matrix. wikipedia.org

Transport Protein/SystemRole of Palmitoyl-CoAEffect
Carnitine Shuttle (CPT1, CACT, CPT2)Substrate for transport into mitochondriaFacilitates the entry of long-chain fatty acids into mitochondria for beta-oxidation. wikipedia.orgwikipedia.org
Various Membrane Substrate TransportersSubstrate for S-palmitoylation of transportersRegulates substrate uptake by affecting transporter trafficking and function. nih.gov

Modulation of Kinase Activity

Palmitoyl-CoA and the subsequent palmitoylation of proteins play a significant role in modulating the activity of several kinases. This regulation can occur through various mechanisms, including altering the kinase's localization, conformation, and interaction with other proteins.

For instance, the G protein-coupled receptor kinase 6 (GRK6) demonstrates increased kinase activity upon palmitoylation. Palmitoylated GRK6 is about 10-fold more active in phosphorylating its target, the beta2-adrenergic receptor, compared to its non-palmitoylated form. This enhanced activity is attributed to both increased membrane association, bringing the kinase closer to its membrane-bound substrates, and a direct increase in its catalytic activity. duke.edu

Similarly, Protein Kinase C (PKC) undergoes acylation with palmitoyl-CoA, which facilitates its translocation to cellular membranes. nih.gov This relocalization is a critical step in its activation and subsequent signaling cascades.

The dual-leucine zipper kinase (DLK) is another example where palmitoylation is essential for its kinase activity. Preventing the palmitoylation of DLK eliminates its signaling capabilities. nih.gov Palmitoylation targets DLK to motile trafficking vesicles, is necessary for its interaction with downstream targets like MKK4 and MKK7, and is crucial for its intrinsic kinase function. nih.gov This modification ensures that only vesicle-bound DLK is active within neurons. nih.gov Furthermore, the palmitoylation of Janus Kinase-1 (JAK1) is critical for its kinase activity, likely by facilitating the transphosphorylation of key sites in its activation loop. foxchase.org

KinaseEffect of Palmitoylation (via Palmitoyl-CoA)Mechanism
G protein-coupled receptor kinase 6 (GRK6)Increased kinase activityEnhanced membrane association and increased catalytic activity. duke.edu
Protein Kinase C (PKC)Facilitated translocation to membranesAcylation with palmitoyl-CoA promotes membrane interaction. nih.gov
Dual-leucine zipper kinase (DLK)Essential for kinase activityControls localization, protein interactions, and intrinsic catalytic function. nih.gov
Janus Kinase-1 (JAK1)Critical for kinase activityFacilitates transphosphorylation of the activation loop. foxchase.org

Influence on G Protein-Coupled Receptor (GPCR) Signaling

Palmitoylation, utilizing palmitoyl-CoA, is a widespread post-translational modification for G protein-coupled receptors (GPCRs) and profoundly affects their signaling. nih.gov This reversible lipid modification can influence nearly all aspects of GPCR function, including their processing, trafficking, and signaling. nih.gov

The attachment of a palmitate group to cysteine residues in the C-terminal tail of a GPCR can create a fourth intracellular loop, which can alter the receptor's conformation and its interactions with intracellular signaling partners like G proteins. nih.govbioscientifica.com For some GPCRs, palmitoylation is necessary for their correct processing and transport to the plasma membrane. bioscientifica.combioscientifica.com

Furthermore, the palmitoylation state of a GPCR can direct its signaling towards specific pathways. For example, in the case of the endothelin receptor A, mutation of the palmitoylation sites impairs its ability to activate phospholipase C via Gq proteins, without affecting its coupling to Gs proteins. bioscientifica.com The dynamic nature of palmitoylation, with the fatty acid being added and removed, allows for tight regulation of GPCR phosphorylation and signaling efficiency. bioscientifica.combioscientifica.com A recent study has also highlighted a cooperative role between receptor palmitoylation and cholesterol binding in GPCR dimerization and G protein coupling. nih.gov

Ion Channel Regulation (e.g., KATP Channels)

Palmitoyl-CoA is a significant regulator of ion channel activity, with its effects on ATP-sensitive potassium (KATP) channels being particularly well-studied. Long-chain acyl-CoA esters, including palmitoyl-CoA, are recognized as key physiological modulators of KATP channel activity in the heart. ahajournals.org

Direct application of palmitoyl-CoA to the intracellular side of the membrane can activate KATP channels. pnas.orgnih.gov This activation is distinct from the effects of palmitic acid. pnas.orgnih.gov Palmitoyl-CoA is also the substrate for the S-palmitoylation of the Kir6.2 subunit of the KATP channel. pnas.orgnih.gov This modification, occurring at a specific cysteine residue (Cys166), increases the channel's open state probability without affecting its surface expression. pnas.orgnih.gov The mechanism for this increased activity involves an enhanced sensitivity of the channel to phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov This regulation is physiologically relevant, as palmitoylation can blunt the modulation of KATP channels by α1-adrenoreceptor stimulation. pnas.orgnih.gov

Ion ChannelRegulatorEffectMechanism of Action
ATP-sensitive potassium (KATP) channelPalmitoyl-CoA (direct)ActivationDirectly interacts with the channel complex. pnas.orgnih.gov
ATP-sensitive potassium (KATP) channelS-palmitoylation (via Palmitoyl-CoA)Increased open probabilityModification of Kir6.2 subunit at Cys166 enhances PIP2 sensitivity. pnas.orgnih.gov

Palmitoyl-CoA as a Biologically Active Signaling Molecule

Beyond its role as a substrate for palmitoylation, palmitoyl-CoA itself is a biologically active signaling molecule. nih.gov Intracellular concentrations of palmitoyl-CoA are tightly regulated and can fluctuate depending on the metabolic state of the cell, ranging from 100 nM to 10 μM. nih.gov

Palmitoylation, which is dependent on the availability of palmitoyl-CoA, serves as a mechanism to link the metabolic state of the cell to the regulation of protein function. nih.gov This process can alter protein stability, conformation, localization, and interactions with other molecules, thereby acting as a switch to control cellular processes in a manner analogous to phosphorylation. nih.gov The diverse array of proteins that undergo palmitoylation highlights the broad impact of palmitoyl-CoA-dependent signaling on cellular physiology and pathology. nih.gov

Feedback Regulation of Enzyme Activities by Palmitoyl-CoA (e.g., FASN, ACC)

Palmitoyl-CoA plays a crucial role in the feedback regulation of fatty acid synthesis, thereby controlling its own production. The key enzymes in this pathway are Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).

ACC, which catalyzes the formation of malonyl-CoA from acetyl-CoA, is a rate-limiting step in fatty acid synthesis. youtube.comkhanacademy.org Palmitoyl-CoA, as the end product of this pathway, acts as a feedback inhibitor of ACC. nih.govyoutube.com This inhibition helps to prevent the overproduction of fatty acids when cellular levels are high.

Similarly, FASN, the multi-enzyme complex that synthesizes palmitate from acetyl-CoA and malonyl-CoA, is also subject to regulation by palmitoyl-CoA. khanacademy.orgnih.gov The activity of FASN can be influenced by the levels of its end product. The interplay between ACC and FASN ensures a tightly controlled regulation of de novo lipogenesis. nih.gov For instance, malonyl-CoA produced by ACC not only serves as a substrate for FASN but also inhibits carnitine palmitoyltransferase 1 (CPT1), thus preventing the newly synthesized fatty acids from being immediately transported into the mitochondria for oxidation. nih.govyoutube.com

This feedback mechanism is a critical component of cellular energy homeostasis, ensuring that fatty acid synthesis is active during times of energy surplus (indicated by high levels of citrate (B86180), an allosteric activator of ACC) and is suppressed when energy is scarce or when there is an abundance of fatty acids. youtube.com

Palmitoyl Coa and Mitochondrial Function

Impact on Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential (ΔΨm) is a critical component of cellular energy production, driving the synthesis of ATP. Palmitoyl-CoA has been shown to directly impact this potential. Studies on isolated rat heart mitochondria have demonstrated that palmitoyl-CoA can induce a dose-dependent decrease in the transmembrane potential. nih.govnii.ac.jp At lower concentrations (0.1 to 5 μM), this effect is progressive, while higher concentrations (above 20 nmoles/mg protein) can lead to a rapid and complete dissipation of the ΔΨm. nih.govnii.ac.jp This depolarization can be attributed to several mechanisms, including the amphiphilic nature of palmitoyl-CoA altering the membrane structure and potential proton leaking effects. nii.ac.jp In the presence of calcium, even low concentrations of palmitoyl-CoA can cause a dissipation of the membrane potential, an effect that can be prevented by inhibitors of calcium cycling. nih.gov

Table 1: Effect of Palmitoyl-CoA Concentration on Mitochondrial Membrane Potential (ΔΨm) in Rat Ventricular Myocytes

Palmitoyl-CoA Concentration Change in TMRE Signal (as % of baseline)
0.1 μM 90.8 ± 3.8%
0.5 μM 84.7 ± 2.8%
1 μM 65.8 ± 4.2%
5 μM 56.9 ± 13.0%
10 μM Rapid and complete dissipation

Data based on a study measuring tetramethylrhodamine (B1193902) ethyl ester (TMRE) fluorescence as an indicator of ΔΨm. A decrease in signal indicates depolarization. nii.ac.jp

Regulation of Mitochondrial Permeability Transition Pore (mPTP)

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane, the opening of which can lead to mitochondrial swelling and cell death. wikipedia.orgmdpi.com The role of palmitoyl-CoA in regulating the mPTP is complex. Some research indicates that while palmitoyl-CoA depolarizes the mitochondrial membrane potential, it does so without inducing the opening of the mPTP in rat ventricular myocytes. physiology.org However, other studies suggest that long-chain acyl-CoAs, including palmitoyl-CoA, can induce the mPTP, particularly in the presence of high calcium concentrations. mdpi.comnih.gov This induction is thought to be related to the ability of palmitoyl-CoA to act as an endogenous inhibitor of the Adenine (B156593) Nucleotide Translocator (ANT), a proposed component of the mPTP. mdpi.com

Interaction with Adenine Nucleotide Translocator (ANT) and ADP Transport

The Adenine Nucleotide Translocator (ANT) is an inner mitochondrial membrane protein responsible for the exchange of mitochondrial ATP for cytosolic ADP, a crucial step for cellular energy supply. e-dmj.org Palmitoyl-CoA is a well-documented inhibitor of ANT. nih.govnih.govnih.gov This inhibition occurs from both the cytosolic and matrix sides of the inner mitochondrial membrane. researchgate.net By binding to ANT, palmitoyl-CoA competitively suppresses ADP transport into the mitochondrial matrix. nih.govnih.gov This inhibition of the ANT is a primary mechanism through which palmitoyl-CoA affects mitochondrial function. nih.gov The inhibitory effect of palmitoyl-CoA on ADP/ATP transport can be protective under certain conditions, such as ischemia, by preventing the wasteful hydrolysis of ATP by a reversed ATP synthase. researchgate.netau.dk

Modulation of Mitochondrial Respiratory Chain Activity

The mitochondrial respiratory chain is the site of oxidative phosphorylation, the primary process of ATP generation. Palmitoyl-CoA can modulate the activity of this chain. By inhibiting the transport of ADP via the ANT, palmitoyl-CoA effectively limits the substrate for ATP synthase, thereby decreasing ADP-stimulated (State 3) respiration. au.dk Studies have shown that palmitoyl-CoA can acutely decrease State 3 respiration and increase the apparent Michaelis constant (Km) for ADP, indicating a lower affinity of the transporter for its substrate. au.dk However, the oxidation of palmitoyl-CoA itself, after its conversion to palmitoylcarnitine (B157527) and transport into the matrix, serves as a substrate for the respiratory chain, feeding electrons into the chain via FADH2 and NADH produced during β-oxidation. wikipedia.org

Table 2: Inhibitory Effect of Palmitoyl-CoA on Mitochondrial Respiration

Parameter Control Mitochondria Diabetic Mitochondria
IC50 of PCoA ~22 µM ~32 µM

IC50 represents the concentration of Palmitoyl-CoA (PCoA) required to inhibit ADP-stimulated respiration by 50%. Data from a study on heart mitochondria. au.dk

Role in Mitochondrial Redox Homeostasis and Reactive Oxygen Species (ROS) Generation

Mitochondria are a primary source of cellular reactive oxygen species (ROS), which are byproducts of respiration. mdpi.com Palmitoyl-CoA can influence mitochondrial redox homeostasis and promote ROS generation. nii.ac.jp The metabolism of palmitate through β-oxidation can lead to an increased flux of electrons through the respiratory chain, which may enhance ROS production. mdpi.comnih.gov Furthermore, the inhibition of the adenine nucleotide translocator by palmitoyl-CoA has been suggested as a mechanism for stimulating ROS generation. nii.ac.jp However, some research indicates that in preparations of rat liver mitochondria, the stimulation of ROS production by palmitoyl-CoA may be attributable to contaminating peroxisomes rather than the mitochondria themselves. nih.gov In skeletal muscle cells, palmitate oxidation is required to increase ROS production, implicating the mitochondrial electron transport chain as a significant source. nih.gov

Compartmentalization of Coenzyme A Pool and Palmitoyl-CoA within Mitochondria

Coenzyme A (CoA) and its acyl-derivatives, like palmitoyl-CoA, are not uniformly distributed throughout the cell but are compartmentalized. The highest concentrations of CoA are found within the mitochondria, estimated to be in the range of 1-5 mM. nih.gov The inner mitochondrial membrane is impermeable to CoA and its thioesters. nih.gov Therefore, for palmitoyl-CoA, which is activated from palmitic acid in the cytosol, to enter the mitochondrial matrix for β-oxidation, it must utilize the carnitine shuttle system. wikipedia.orgtaylorandfrancis.com This involves the conversion of palmitoyl-CoA to palmitoylcarnitine by carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane, transport across the inner membrane by the carnitine-acylcarnitine translocase, and reconversion to palmitoyl-CoA by CPT2 in the matrix. wikipedia.org This compartmentalization allows for the regulation of fatty acid oxidation.

Table 3: Estimated Concentrations of Coenzyme A in Different Cellular Compartments

Cellular Compartment Estimated CoA Concentration
Mitochondria 1 - 5 mM
Peroxisomes 0.7 mM
Cytosol 0.1 - 0.4 mM

Data from reviews on Coenzyme A biochemistry. nih.gov

Transcriptional and Gene Expression Regulation by Palmitoyl Coa

Direct Binding to Transcriptional Regulators (e.g., PvrA, FadR, DesT, TEADs)

Palmitoyl-CoA can directly bind to and modulate the activity of several transcriptional regulators, thereby controlling the expression of genes involved in various metabolic pathways.

PvrA: In Pseudomonas aeruginosa, the transcriptional regulator PvrA directly binds palmitoyl-CoA. nih.govresearchgate.netnih.gov This interaction is crucial for controlling genes involved in fatty acid catabolism and the utilization of phosphatidylcholine. nih.govresearchgate.net The binding of palmitoyl-CoA enhances the affinity of PvrA for its target promoter regions, such as the fadD1 promoter, leading to the activation of genes for the Pseudomonas quinolone signal (PQS) synthesis and suppression of genes for polyhydroxyalkanoate (PHA) production. nih.govresearchgate.netnih.govoup.com Structural studies have identified the specific residues within PvrA that are essential for this binding. researchgate.netnih.govoup.com

FadR: The Escherichia coli transcription factor FadR is a well-characterized regulator of fatty acid metabolism that is directly influenced by long-chain acyl-CoAs, including palmitoyl-CoA. researchgate.netnih.govcapes.gov.brembopress.org Binding of palmitoyl-CoA to FadR induces a conformational change that reduces its affinity for DNA, leading to the derepression of genes involved in fatty acid degradation (the fad regulon) and repression of genes for fatty acid biosynthesis. researchgate.netnih.govembopress.orgfrontiersin.orgosti.gov Isothermal titration calorimetry has confirmed the direct interaction between palmitoyl-CoA and FadR. researchgate.netfrontiersin.org

DesT: DesT is a transcriptional repressor in Pseudomonas aeruginosa that senses the ratio of saturated to unsaturated fatty acids by directly binding their acyl-CoA forms. rcsb.orgnih.govosti.govrcsb.org When DesT binds to a saturated acyl-CoA like palmitoyl-CoA, it adopts a conformation with low affinity for its DNA operator sequence. rcsb.orgnih.govosti.govresearchgate.net This releases the repression of genes such as desCB, which is involved in the synthesis of unsaturated fatty acids, thereby helping to maintain membrane lipid homeostasis. rcsb.orgnih.govosti.govresearchgate.net

TEADs: TEA domain (TEAD) transcription factors are key players in the Hippo signaling pathway and are regulated by a unique mechanism of autopalmitoylation, where they directly bind palmitoyl-CoA. pnas.orgnih.govijbs.com This process is independent of palmitoyl-acyl-transferase (PAT) enzymes and occurs at physiological concentrations of palmitoyl-CoA. nih.govijbs.com The covalent attachment of palmitate is essential for the interaction of TEADs with the transcriptional co-activators YAP and TAZ, and consequently for the transcription of target genes involved in cell proliferation and organ size control. pnas.orgnih.govijbs.com Small molecules that inhibit this autopalmitoylation process have been shown to block TEAD function. aacrjournals.org

Table 1: Transcriptional Regulators Directly Modulated by Palmitoyl-CoA

Regulator Organism Function Modulated by Palmitoyl-CoA Binding
PvrA Pseudomonas aeruginosa Enhances binding to target promoters, activating fatty acid catabolism and virulence gene expression. nih.govresearchgate.netnih.govoup.com
FadR Escherichia coli Decreases DNA binding affinity, derepressing fatty acid degradation genes and repressing fatty acid synthesis genes. researchgate.netnih.govembopress.orgfrontiersin.orgosti.gov
DesT Pseudomonas aeruginosa Induces a conformation with low DNA binding affinity, releasing repression of unsaturated fatty acid synthesis genes. rcsb.orgnih.govosti.govresearchgate.net
TEADs Humans, Drosophila Undergoes autopalmitoylation, which is required for interaction with co-activators YAP/TAZ and subsequent gene transcription. pnas.orgnih.govijbs.com

Modulation of Chromatin Remodeling Enzymes and Nuclear Proteins

Emerging evidence suggests that palmitoyl-CoA and the subsequent palmitoylation of proteins play a role in modulating chromatin structure and the function of nuclear proteins, thereby influencing gene expression. mdpi.comnih.gov

Protein palmitoylation, a reversible post-translational modification, can alter the localization and activity of enzymes involved in chromatin organization. mdpi.comimrpress.com For instance, the BRG1 chromatin remodeling enzyme has been linked to the regulation of de novo lipogenesis, a pathway that produces palmitate. nih.gov Knockdown of BRG1 impairs the transcription of enzymes involved in fatty acid synthesis. nih.gov While direct modulation of BRG1 by palmitoyl-CoA is not established, this connection highlights the intricate link between lipid metabolism and chromatin dynamics.

Furthermore, fatty acyl-CoAs, including palmitoyl-CoA, have been found in the nucleus and can act as potent inhibitors of lysine (B10760008) acetyltransferase (KAT) activity. nih.gov This inhibition can lead to reduced histone acetylation, a modification generally associated with a more condensed chromatin state and transcriptional repression. nih.gov The ability of nutrient-derived molecules like palmitoyl-CoA to directly influence the chromatin architecture represents a novel mechanism for gene-environment interactions. mdpi.com

Effects on Transcription Factor Activity and Protein-DNA Binding

The binding of palmitoyl-CoA can significantly alter the activity of transcription factors and their ability to bind to DNA.

As discussed with FadR and DesT, the binding of palmitoyl-CoA can cause a conformational change in the transcription factor that either inhibits or enhances its interaction with specific DNA sequences. researchgate.netembopress.orgrcsb.orgnih.gov For FadR, palmitoyl-CoA binding leads to its release from DNA, activating the transcription of genes for fatty acid breakdown. researchgate.netembopress.orgosti.gov Conversely, for PvrA, palmitoyl-CoA binding enhances its ability to bind to target DNA, activating gene expression. nih.govresearchgate.net

In the case of TEADs, autopalmitoylation is a prerequisite for their transcriptional activity. nih.govijbs.com This covalent modification is essential for the recruitment of the YAP/TAZ co-activators, which lack a DNA-binding domain themselves. pnas.orgnih.gov Without palmitoylation, TEADs are unable to effectively initiate the transcription of their target genes. nih.gov

Studies on other transcription factors, such as the peroxisome proliferator-activated receptor alpha (PPARα), have shown that acyl-CoA esters can antagonize the effects of activating ligands, preventing the receptor from binding to its DNA response element. nih.gov This suggests that intracellular levels of palmitoyl-CoA can fine-tune the activity of various transcription factors, thereby modulating gene expression in response to the metabolic state of the cell.

Interplay with Nutrient-Dependent Gene Expression

Palmitoyl-CoA levels are intrinsically linked to the nutritional status of the cell, and this fluctuation plays a key role in regulating gene expression. mdpi.comnih.gov When nutrients are abundant, particularly carbohydrates and fatty acids, the synthesis of palmitoyl-CoA increases. This elevation in palmitoyl-CoA can then act as a signal to modulate the expression of genes involved in metabolic pathways.

For example, high levels of palmitoyl-CoA can lead to the activation of FadR-regulated genes for fatty acid oxidation in E. coli, promoting the use of fatty acids as an energy source. nih.govosti.gov In mammals, nutrient-dependent signals can influence protein palmitoylation, which in turn can impact the activity of transcription factors and chromatin remodeling enzymes, leading to widespread changes in gene expression. mdpi.comnih.govresearchgate.net The regulation of gene expression by nutrient-derived molecules like palmitoyl-CoA provides a direct link between diet, metabolism, and the control of cellular processes. mdpi.com This interplay is crucial for maintaining metabolic homeostasis and adapting to changes in nutrient availability.

Regulation of Unsaturated/Saturated Fatty Acid Ratio Genes

Maintaining the correct ratio of unsaturated to saturated fatty acids is critical for the physical properties and function of cellular membranes. Palmitoyl-CoA plays a central role in the regulation of genes that control this ratio.

The transcriptional repressor DesT in P. aeruginosa is a key sensor in this process. rcsb.orgnih.govosti.gov It distinguishes between saturated and unsaturated acyl-CoAs. nih.gov When the level of saturated fatty acids, represented by palmitoyl-CoA, is high, DesT binds to it and detaches from the DNA, allowing the transcription of genes like desCB that encode a fatty acid desaturase. rcsb.orgnih.govosti.govresearchgate.net This enzyme then introduces double bonds into saturated fatty acids, increasing the proportion of unsaturated fatty acids.

In a broader context, the regulation of stearoyl-CoA desaturase (SCD) enzymes, which catalyze the synthesis of monounsaturated fatty acids from saturated fatty acyl-CoAs like palmitoyl-CoA, is tightly controlled by nutrient availability. researchgate.netgsartor.org In mice, a lack of SCD1 function leads to changes in the expression of other desaturase genes, highlighting a complex regulatory network that responds to alterations in the fatty acid pool. researchgate.net The ability of the cell to sense the levels of palmitoyl-CoA and other acyl-CoAs and to respond by modulating the expression of desaturase genes is a fundamental mechanism for maintaining lipid homeostasis. nih.gov

Palmitoyl Coa in Disease Mechanisms Cellular and Molecular Perspectives

Metabolic Disorders

Hepatic Insulin (B600854) Resistance and Lipid Accumulation

The accumulation of lipids in the liver is a key factor in the development of hepatic insulin resistance. Excess fatty acids, particularly palmitate, lead to an increase in intracellular palmitoyl-CoA levels. This surplus of palmitoyl-CoA can be directed towards the synthesis of various lipid species, including diacylglycerols (DAGs) and ceramides (B1148491), which are known to interfere with insulin signaling pathways. mdpi.comscholaris.ca

One of the primary mechanisms involves the activation of protein kinase C (PKC) isoforms by DAGs. mdpi.com Activated PKC can phosphorylate the insulin receptor and insulin receptor substrate-1 (IRS-1) on serine/threonine residues, which impairs their normal tyrosine phosphorylation and downstream signaling, ultimately leading to insulin resistance. mdpi.comiomcworld.com

Furthermore, palmitoyl-CoA is a precursor for the de novo synthesis of ceramides. iomcworld.comfrontiersin.orgnih.gov Ceramides can activate protein phosphatase 2A (PP2A) and c-Jun N-terminal kinase (JNK), both of which can disrupt insulin signaling. scholaris.caiomcworld.com Specifically, JNK activation has been shown to mediate the effects of palmitate on hepatocytes, contributing to hepatic insulin resistance. nih.gov This disruption in insulin signaling promotes further lipid accumulation, creating a vicious cycle that exacerbates the metabolic dysfunction.

Inhibition of the enzyme that converts palmitate to palmitoyl-CoA, long-chain acyl-CoA synthetase, has been shown to reduce the activation of mTORC1, a key regulator of cell growth and metabolism, and protect against cell death in hepatocytes. ebm-journal.org This highlights the critical role of palmitoyl-CoA formation in mediating the detrimental effects of saturated fatty acids on liver cells.

Cardiac Lipotoxicity and Mitochondrial Dysfunction in Myocardial Ischemia

In the heart, an oversupply of fatty acids can lead to a condition known as cardiac lipotoxicity, where the accumulation of lipid intermediates like palmitoyl-CoA becomes toxic to cardiomyocytes. This is particularly detrimental during myocardial ischemia, a condition of reduced blood flow to the heart muscle.

Under normal conditions, palmitoyl-CoA can inhibit the transport of ADP/ATP across the mitochondrial inner membrane, a process that can be protective during ischemia by preventing the wasteful hydrolysis of ATP. researchgate.netau.dk However, in the context of diabetes and chronically elevated lipid levels, mitochondria can become resistant to this inhibitory effect of palmitoyl-CoA. researchgate.netau.dk This resistance contributes to a more rapid depletion of ATP during an ischemic event, worsening the energy deficit in the heart muscle. researchgate.netau.dk

The accumulation of long-chain acyl-CoAs, including palmitoyl-CoA, during ischemia can also lead to mitochondrial dysfunction. physiology.org This includes dissipation of the mitochondrial membrane potential and an increased propensity for the release of cytochrome c, a key event in the initiation of apoptosis (programmed cell death). physiology.org Furthermore, elevated levels of palmitoyl-CoA can stimulate the production of reactive oxygen species (ROS) within the mitochondria, leading to oxidative stress and damage to mitochondrial components. ahajournals.orgphysiology.org This oxidative stress can, in turn, promote mitochondrial fission, a process that can further impair mitochondrial function. ahajournals.org

Fatty Acid Oxidation Disorders (e.g., Medium-Chain Acyl-CoA Dehydrogenase Deficiency)

Fatty acid oxidation (FAO) disorders are a group of inherited metabolic diseases where the body is unable to properly break down fatty acids for energy. portlandpress.comnih.gov One of the most common is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. portlandpress.comidph.state.il.us In these disorders, a deficiency in a specific enzyme of the β-oxidation pathway leads to the accumulation of specific acyl-CoA esters.

While the primary defect in MCAD deficiency is in the breakdown of medium-chain fatty acids, the accumulation of these intermediates can have broader effects on mitochondrial metabolism. scielo.br The buildup of medium-chain acyl-CoAs can disrupt the oxidation of other fatty acids, including long-chain fatty acids like palmitate. This can lead to a more complex metabolic disturbance than just the inability to process medium-chain fats.

The accumulation of various acyl-CoA species can sequester the free coenzyme A (CoA) pool within the mitochondria. plos.org This depletion of free CoA can inhibit other CoA-dependent enzymes, including those involved in the later stages of β-oxidation and the Krebs cycle, further impairing energy production. researchgate.net The toxic accumulation of fatty acid intermediates is thought to contribute to the neurological and hepatic symptoms seen in patients with FAO disorders, particularly during periods of metabolic stress. portlandpress.comscielo.br

Non-Alcoholic Fatty Liver Disease (NAFLD) Progression and Cytochrome C Release

Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of fat in the liver, which can progress to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. nih.govbvsalud.org Lipotoxicity, driven by the accumulation of saturated fatty acids like palmitic acid and its activated form, palmitoyl-CoA, is a key driver of this progression. nih.govbvsalud.org

Hepatocyte apoptosis, or programmed cell death, is a critical event in the progression of NAFLD. nih.govbvsalud.org Palmitoyl-CoA has been shown to induce the release of cytochrome c from the mitochondria, a pivotal step in initiating the intrinsic pathway of apoptosis. nih.govbvsalud.orgebi.ac.uk This release is often dependent on the mitochondrial permeability transition pore (mMPT). nih.govbvsalud.org

Interestingly, studies in rats fed a high-sucrose diet, a model for NAFLD, found that while palmitoyl-CoA could induce cytochrome c release, the mitochondria from these rats were somewhat more resistant to this effect compared to control animals. nih.govbvsalud.org This was linked to an alteration in the composition of cardiolipin (B10847521), a key mitochondrial membrane lipid, which became enriched with palmitic acid. nih.govbvsalud.org This enrichment appears to make cardiolipin more resistant to peroxidation, a process that can promote the dissociation of cytochrome c from the mitochondrial inner membrane. nih.govbvsalud.org These findings suggest a complex role for palmitoyl-CoA in NAFLD progression, where it can both trigger and be modulated by adaptive changes in the mitochondria.

Substrate Overload and Disrupted Beta-Oxidation Flux

In conditions of metabolic excess, such as obesity, the high availability of fatty acids can lead to a state of substrate overload for the mitochondrial β-oxidation pathway. plos.orgnih.gov While an initial increase in palmitoyl-CoA concentration leads to a higher flux through β-oxidation, at very high concentrations, the flux can paradoxically decrease. plos.orgnih.gov

This phenomenon is attributed to a "biochemical competition" among acyl-CoAs of different chain lengths for a set of acyl-CoA dehydrogenases with overlapping substrate specificities. plos.orgnih.govnih.gov As palmitoyl-CoA is broken down, the resulting shorter-chain acyl-CoAs compete with the incoming long-chain acyl-CoAs for the same enzymes. nih.gov This creates a "traffic jam" within the pathway, leading to the accumulation of various acyl-CoA intermediates. researchgate.net

This accumulation of CoA esters results in the sequestration of the free mitochondrial coenzyme A (CoASH) pool. plos.orgnih.gov The depletion of CoASH further inhibits the β-oxidation pathway, as it is a required substrate for the thiolase enzyme in the final step of each cycle. researchgate.net This creates a vicious cycle of substrate overload, intermediate accumulation, and flux inhibition. researchgate.net The mitochondrial NAD+/NADH ratio also plays a role in modulating the sensitivity of the β-oxidation pathway to this substrate overload. plos.orgnih.govnih.gov

Cancer Development

Alterations in cellular metabolism are a hallmark of cancer, and there is growing evidence for the significant role of fatty acid metabolism, and specifically palmitoyl-CoA, in cancer development and progression. Cancer cells often exhibit increased de novo fatty acid synthesis, with palmitoyl-CoA being a key product. taylorandfrancis.comspandidos-publications.com

Palmitoyl-CoA and its derivatives serve multiple functions in cancer cells. They are crucial building blocks for the synthesis of new membranes required for rapidly proliferating cells. taylorandfrancis.com They can also be oxidized through β-oxidation to provide a significant source of ATP, fueling the high energy demands of tumor growth and metastasis. nih.govoup.com In prostate cancer, for instance, dietary palmitate has been shown to increase cellular palmitoyl-CoA levels, which in turn fuels mitochondrial β-oxidation and ATP production. nih.gov

Beyond its role in energy and building blocks, palmitoyl-CoA is also involved in cellular signaling. It is a substrate for protein palmitoylation, a post-translational modification that can affect the localization and function of various proteins, including those involved in oncogenic signaling pathways. nih.gov For example, dietary palmitate has been suggested to enhance Src-mediated oncogenic signaling, in part by increasing the levels of palmitoyl-CoA. nih.govmdpi.com

The regulation of palmitoyl-CoA metabolism is also implicated in cancer cell survival. Inhibition of carnitine palmitoyltransferase I (CPT-I), the enzyme that transports long-chain fatty acids into the mitochondria for oxidation, can lead to the accumulation of palmitoyl-CoA in the cytoplasm. nih.gov This accumulation can promote the synthesis of pro-apoptotic lipids like ceramides, leading to cancer cell death. nih.gov Conversely, some cancer cells upregulate CPT-I to enhance fatty acid oxidation and support their survival, especially under conditions of metabolic stress like glucose deprivation or hypoxia. nih.gov

The role of palmitoyl-CoA in cancer is complex and context-dependent, influencing cell proliferation, energy metabolism, signaling, and survival.

Aberrant Protein Palmitoylation in Oncogenesis

Protein palmitoylation, a reversible lipid modification, plays a critical role in regulating protein function, localization, and stability. frontiersin.org The dysregulation of this process, known as aberrant palmitoylation, has been increasingly implicated in the development and progression of various cancers. frontiersin.org This modification is essential for the function of numerous oncoproteins and tumor suppressors. mdpi.com Consequently, disruptions in the normal palmitoylation cycle can lead to the activation of cancer-promoting pathways and the inactivation of tumor-suppressing mechanisms. mdpi.commdpi.com

The enzymes responsible for adding and removing palmitate groups, palmitoyl-acyltransferases (PATs or ZDHHCs) and acyl-protein thioesterases (APTs) respectively, are often found to have altered expression or activity in cancer cells. embopress.org For instance, the overexpression of certain ZDHHC enzymes can lead to the enhanced palmitoylation of oncoproteins, promoting their cancer-driving functions. embopress.org Conversely, the downregulation of ZDHHCs that palmitoylate tumor suppressors can diminish their protective effects. embopress.org

A key aspect of aberrant palmitoylation in cancer is its impact on protein localization. frontiersin.org Many signaling proteins need to be anchored to specific cellular membranes to function correctly. frontiersin.org Palmitoylation provides this anchor, and its dysregulation can cause proteins to mislocalize, leading to inappropriate signaling and contributing to cancer hallmarks such as sustained proliferation, resistance to cell death, and increased metastasis. embopress.org

Furthermore, alterations in cellular metabolism, a common feature of cancer cells, can influence the availability of palmitoyl-CoA, the substrate for palmitoylation. embopress.org Increased synthesis of palmitate by enzymes like fatty acid synthase (FASN) can lead to higher levels of palmitoyl-CoA, potentially enhancing the palmitoylation of key oncogenic proteins. frontiersin.orgembopress.org

Impact on Oncogenic Signaling Pathways (e.g., RAS, EGFR, Hedgehog)

The aberrant palmitoylation of key signaling proteins is a critical factor in the dysregulation of oncogenic pathways, including RAS, Epidermal Growth Factor Receptor (EGFR), and Hedgehog signaling. mdpi.comfrontiersin.org

RAS Pathway: The RAS family of small GTPases (HRAS, NRAS, and KRAS) are among the most frequently mutated oncoproteins in human cancers. nih.gov For HRAS and NRAS to localize to the plasma membrane and exert their oncogenic function, they must undergo palmitoylation. nih.govdundee.ac.uk This modification, which occurs at cysteine residues near the C-terminus, significantly increases their affinity for membranes. nih.govresearchgate.net Disruption of RAS palmitoylation leads to its mislocalization and an inability to activate downstream signaling pathways that drive cell proliferation. researchgate.netijbs.com Therefore, targeting the enzymes that palmitoylate RAS, such as ZDHHC9, is being explored as a potential therapeutic strategy. nih.govijbs.com

EGFR Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when activated, promotes cell growth and proliferation. ijbs.com In several cancers, including non-small cell lung cancer, EGFR is frequently mutated and overactive. embopress.org Palmitoylation of EGFR on specific cysteine residues is crucial for its stability, dimerization, and activation. frontiersin.orgembopress.org Inhibition of EGFR palmitoylation has been shown to decrease its signaling activity and enhance the effectiveness of EGFR-targeted therapies. embopress.orgijbs.com Interestingly, the effect of palmitoylation on EGFR signaling can be complex, with different palmitoylation sites potentially having distinct regulatory roles. frontiersin.org

Hedgehog Pathway: The Hedgehog (Hh) signaling pathway is essential during embryonic development but is often aberrantly reactivated in various cancers, including pancreatic, breast, and lung cancer. mskcc.orgroyalsocietypublishing.org The signaling activity of the Hedgehog protein, particularly Sonic Hedgehog (Shh), is dependent on its N-palmitoylation. mskcc.orgroyalsocietypublishing.org This modification is catalyzed by the enzyme Hedgehog acyltransferase (Hhat). mskcc.orgroyalsocietypublishing.org Blocking Shh palmitoylation by inhibiting Hhat has been shown to suppress Hedgehog-driven tumor growth, making Hhat a promising target for cancer therapy. ijbs.commskcc.org

Table 1: Impact of Aberrant Palmitoylation on Oncogenic Signaling Pathways

Signaling Pathway Key Protein(s) Role of Palmitoylation Consequence of Aberrant Palmitoylation in Cancer
RAS HRAS, NRAS Essential for plasma membrane localization and subsequent activation of downstream proliferative signals. nih.govdundee.ac.uk Increased localization at the plasma membrane, leading to hyperactivation of growth and proliferation pathways. ijbs.com
EGFR EGFR Crucial for receptor stability, dimerization, and activation of downstream signaling. frontiersin.orgembopress.org Enhanced signaling activity and potential resistance to tyrosine kinase inhibitors. ijbs.comharvard.edu
Hedgehog Sonic Hedgehog (Shh) Required for the efficient secretion and signaling activity of the Shh ligand. mskcc.orgroyalsocietypublishing.org Aberrant activation of the pathway, promoting tumorigenesis and cancer stem cell maintenance. ijbs.commskcc.org

Neurodegenerative Disorders

Altered Protein Palmitoylation as a Disease Mechanism

Altered protein palmitoylation is increasingly recognized as a significant contributor to the pathogenesis of various neurodegenerative disorders. jneurosci.orgnih.gov This reversible lipid modification is crucial for numerous aspects of neuronal function, including the trafficking of proteins between different cellular compartments, the regulation of synaptic transmission and plasticity, and the maintenance of neuronal structure. jneurosci.orgresearchgate.netfrontiersin.org A disruption in the delicate balance between palmitoylation and depalmitoylation can lead to the mislocalization of proteins, impaired neuronal signaling, and ultimately, neuronal dysfunction and death, which are hallmarks of neurodegenerative diseases. jneurosci.orgnih.gov

Evidence suggests that key proteins implicated in conditions such as Huntington's disease, Alzheimer's disease, and Parkinson's disease are substrates for palmitoylation. jneurosci.orgnih.gov Furthermore, the enzymes that catalyze this process, the ZDHHC palmitoyl-acyltransferases, and the enzymes that reverse it, the acyl-protein thioesterases, have been linked to the development of these neurological disorders. nih.gov The dysfunction of these enzymes can lead to either a decrease or an increase in the palmitoylation of their target proteins, both of which can have detrimental consequences for neuronal health. nih.gov

The mislocalization of proteins is a primary consequence of altered palmitoylation in neurons. nih.gov Given the complex morphology of neurons with their extensive axons and dendrites, the precise trafficking and localization of proteins are paramount. dntb.gov.ua Palmitoylation acts as a dynamic switch, directing proteins to and from membranes, and its disruption can lead to a failure in delivering proteins to their correct destinations, such as the synapse, or their accumulation in inappropriate cellular compartments. nih.govdntb.gov.ua This can, in turn, lead to deficiencies in protein turnover and the aggregation of misfolded proteins, a common pathological feature of many neurodegenerative diseases. nih.gov

Impact on Neuronal Function and Protein Aggregation (e.g., Huntingtin)

The impact of altered protein palmitoylation is particularly evident in the context of specific neurodegenerative diseases like Huntington's disease (HD). HD is caused by a mutation in the huntingtin (HTT) gene, leading to an expanded polyglutamine tract in the HTT protein. jneurosci.org The wild-type HTT protein is normally palmitoylated at cysteine 214, a modification essential for its proper trafficking and function. nih.gov This palmitoylation is mediated by the huntingtin-interacting protein 14 (HIP14). nih.gov

In HD, the mutant HTT protein (mHTT) exhibits reduced interaction with HIP14, resulting in a significant decrease in its palmitoylation. nih.gov This hypo-palmitoylation of mHTT is associated with its mislocalization, increased formation of toxic intracellular aggregates (inclusion bodies), and enhanced neuronal toxicity. nih.govhuntingtonstudygroup.org Conversely, promoting the palmitoylation of mHTT has been shown to reduce its aggregation and toxicity. nih.gov This suggests that the loss of normal palmitoylation is a key step in the pathogenic cascade of HD. huntingtonstudygroup.org

Beyond HTT itself, the dysfunction of HIP14 in HD may lead to the altered palmitoylation of other neuronal proteins, further contributing to the disease's pathology. huntingtonstudygroup.org This highlights a broader role for palmitoylation in maintaining neuronal homeostasis and how its disruption can have widespread consequences. The formation of protein aggregates, a hallmark of many neurodegenerative diseases, can be directly influenced by the palmitoylation status of the aggregating protein. nih.gov For instance, in Alzheimer's disease, proteins involved in the processing of amyloid precursor protein (APP) are palmitoylated, and alterations in this modification can affect the production of the neurotoxic amyloid-beta peptide. nih.govbvsalud.org

Table 2: Role of Altered Palmitoylation in Neurodegenerative Disorders

Disease Key Protein Enzyme(s) Involved Cellular Consequence of Altered Palmitoylation Impact on Neuronal Function
Huntington's Disease Huntingtin (HTT) HIP14, HIP14L Reduced palmitoylation of mutant HTT. nih.govhuntingtonstudygroup.org Increased aggregation and toxicity of mutant HTT, disturbed protein trafficking. nih.gov
Alzheimer's Disease APP processing components Various ZDHHCs Altered processing of Amyloid Precursor Protein (APP). nih.govbvsalud.org Affects production of amyloid-beta peptides, contributing to plaque formation. nih.gov
General Neurodegeneration Various synaptic and structural proteins ZDHHCs, Acyl-protein thioesterases Protein mislocalization, impaired protein turnover. nih.govnih.gov Deficits in synaptic transmission and plasticity, neuronal structural instability. jneurosci.org

Inflammation and Infection

Modulation of Proinflammatory Factors

Palmitoyl-CoA and the subsequent S-palmitoylation of proteins play a significant role in modulating inflammatory responses. The availability of intracellular palmitoyl-CoA can influence the production of pro-inflammatory lipid mediators. mdpi.com For instance, palmitoyl-CoA can inhibit the activity of enzymes like cyclooxygenase (COX), which are involved in the synthesis of prostaglandins, key players in inflammation. mdpi.com

Furthermore, S-palmitoylation is a critical post-translational modification for the proper function and trafficking of proteins involved in innate immune signaling pathways. scholaris.ca Proteins such as those in the Toll-like receptor (TLR) and NOD-like receptor (NLR) signaling cascades require palmitoylation for their correct localization to cellular membranes, which is a prerequisite for initiating a downstream inflammatory response. scholaris.ca For example, the activation of TLR2 and TLR4, which recognize pathogen-associated molecular patterns, can be influenced by the metabolic products of palmitic acid, including palmitoyl-CoA. nih.gov The accumulation of palmitoyl-CoA can contribute to the synthesis of ceramides, which in turn can enhance TLR4 signaling. nih.gov

Inhibition of fatty acid synthase (FASN), the enzyme responsible for de novo synthesis of palmitate, can lead to a decrease in intracellular palmitoyl-CoA levels. scholaris.ca This reduction has been shown to dampen the inflammatory response by impairing the palmitoylation-dependent translocation of signaling proteins like NOD1 and NOD2 to the plasma membrane. scholaris.ca This, in turn, reduces the activation of downstream pathways, such as NF-κB, and the subsequent secretion of pro-inflammatory cytokines like IL-1β and IL-6. scholaris.camdpi.com

The acylation of certain protein kinase C (PKC) isoforms by palmitoyl-CoA can also increase their activity, further amplifying inflammatory signaling cascades. nih.gov Therefore, the cellular levels of palmitoyl-CoA and the dynamic process of protein palmitoylation are crucial regulatory checkpoints in the inflammatory response.

Role in Bacterial Pathogenesis and Virulence Factor Production (e.g., Pseudomonas aeruginosa)

Palmitoyl-CoA, a central molecule in fatty acid metabolism, plays a significant role in the pathogenesis of the opportunistic human pathogen Pseudomonas aeruginosa. This bacterium can cause a wide range of infections, particularly in immunocompromised individuals and those with cystic fibrosis. semanticscholar.org P. aeruginosa's ability to cause disease is dependent on its capacity to utilize host-derived nutrients and produce a variety of virulence factors. rcsb.orgoup.com Palmitoyl-CoA acts as a key signaling molecule that informs the bacterium about the availability of fatty acids, a major carbon source during lung infection, and subsequently modulates the expression of genes associated with virulence. mdpi.com

A critical component in this regulatory network is the transcriptional regulator PvrA (Pseudomonas virulence regulator A). semanticscholar.org PvrA directly senses and binds to palmitoyl-CoA. rcsb.orgoup.comoup.com This binding event enhances the affinity of PvrA for its target gene promoters, thereby controlling the expression of genes involved in the breakdown of fatty acids and the production of virulence factors. oup.comnih.gov The interaction between palmitoyl-CoA and PvrA is a crucial mechanism that allows P. aeruginosa to adapt to the host environment and orchestrate a pathogenic lifestyle. semanticscholar.orgnih.gov

Research has demonstrated that the PvrA-palmitoyl-CoA complex directly influences the production of several key virulence factors:

Pseudomonas Quinolone Signal (PQS): PvrA, when bound to palmitoyl-CoA, activates the genes responsible for the synthesis of PQS, a quorum-sensing signal molecule that controls the production of other virulence factors. rcsb.orgoup.com

Pyocyanin (B1662382): The production of this toxic blue pigment, which can cause oxidative stress in host cells, is reduced in the absence of a functional PvrA. rcsb.orgoup.com The regulation of pyocyanin is linked to the PvrA-mediated control of the PQS system. oup.com

Rhamnolipids: These biosurfactants are important for motility and biofilm formation. mdpi.com Their synthesis is also under the control of the PvrA-PQS pathway in response to fatty acids. oup.com A mutant pvrA strain shows decreased production of rhamnolipids. rcsb.orgoup.com

Phospholipase C (PlcH): PvrA is known to promote the expression of the plcH gene, which encodes a phospholipase that can damage host cell membranes. mdpi.com

Interestingly, while activating virulence factor production, the PvrA-palmitoyl-CoA complex simultaneously suppresses the synthesis of polyhydroxyalkanoates (PHAs), which are carbon and energy storage compounds. rcsb.orgoup.com This indicates that when host-derived fatty acids like palmitic acid are available, P. aeruginosa prioritizes the production of virulence factors over energy storage, a strategy that is critical for its pathogenesis. rcsb.orgoup.com

The significance of this regulatory pathway is underscored by studies showing that a mutation in the pvrA gene leads to attenuated virulence in an acute pneumonia model. semanticscholar.orgnih.gov Furthermore, the pvrA mutant exhibits defective growth when palmitic acid or phosphatidylcholine are the only carbon sources available. oup.comnih.gov This highlights the dual role of the PvrA-palmitoyl-CoA system in both nutrient utilization and the control of virulence, providing a direct link between the bacterium's metabolism and its pathogenic potential. mdpi.com

Another aspect of palmitoyl-CoA's involvement in P. aeruginosa pathogenesis relates to host-pathogen interactions at the cellular level. The quorum-sensing regulated signaling molecule 2-aminoacetophenone (B1585202) (2-AA), secreted by the bacterium, can limit the clearance of P. aeruginosa by macrophages. researchgate.net This effect is partly achieved by altering the host cell's lipid biosynthesis. Supplementing macrophages with palmitoyl-CoA (along with stearoyl-CoA) has been shown to reinstate their ability to reduce the intracellular bacterial burden, suggesting that the pathogen manipulates the host's fatty acid metabolism for its own survival. researchgate.net

Research Findings on Palmitoyl-CoA and P. aeruginosa Virulence

Regulator/Factor Function/Role Effect of Palmitoyl-CoA Impact on Virulence References
PvrA Transcriptional regulatorActs as a ligand, enhancing PvrA's binding to target DNAAttenuated virulence in pvrA mutants oup.com, nih.gov, semanticscholar.org
PQS Synthesis Production of quorum-sensing signalActivated by the PvrA-palmitoyl-CoA complexReduced in pvrA mutants, leading to decreased downstream virulence rcsb.org, oup.com
Pyocyanin Virulence factor (toxin)Production is upregulated via the PvrA-PQS pathwayReduced production in pvrA mutants rcsb.org, oup.com
Rhamnolipids Virulence factor (biosurfactant)Production is upregulated via the PvrA-PQS pathwayReduced production in pvrA mutants rcsb.org, oup.com
PHA Synthesis Carbon/energy storageSuppressed by the PvrA-palmitoyl-CoA complexRedirects carbon flux towards virulence factor production rcsb.org, oup.com
Macrophage Clearance Host defense mechanismSupplementation can help restore bacterial clearanceP. aeruginosa manipulates host lipid metabolism to evade clearance researchgate.net

Research Methodologies for Palmitoyl Coa Analysis

Quantification of Palmitoyl-CoA Levels in Biological Samples

Accurately measuring the concentration of palmitoyl-CoA in tissues and cells is fundamental to studying lipid metabolism. Mass spectrometry coupled with liquid chromatography has become the gold standard for this purpose due to its high sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of acyl-CoAs. rsc.org This method involves separating the complex mixture of molecules from a biological extract using liquid chromatography, followed by detection and quantification using a tandem mass spectrometer. For long-chain acyl-CoAs like palmitoyl-CoA, separation is often achieved using a C18 reversed-phase column. researchgate.net A significant challenge is the polar, negatively charged nature of the coenzyme A moiety, which can lead to poor retention on such columns. To overcome this, methods may employ high pH mobile phases (e.g., pH 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient to neutralize the charge and improve separation. researchgate.net

After separation, the molecules are ionized, typically using electrospray ionization (ESI), and specific molecules are selected and fragmented. The resulting fragment ions are detected, providing a high degree of specificity. A common approach for acyl-CoA analysis is to use selected reaction monitoring (SRM), where the instrument is set to detect a specific precursor ion-to-product ion transition, or a neutral loss scan, such as the characteristic loss of 507 Da from the CoA moiety. researchgate.net This allows for robust and sensitive quantification of palmitoyl-CoA even in complex biological matrices like rat liver tissue. researchgate.net

Ultra-high performance liquid chromatography (UHPLC) represents an advancement over conventional HPLC, utilizing smaller column particles to achieve higher resolution, greater sensitivity, and significantly shorter run times. nih.gov When coupled with electrospray ionization-tandem mass spectrometry (ESI-MS/MS), it provides a highly efficient platform for acyl-CoA analysis. One established UHPLC-ESI-MS/MS method allows for the quantification of multiple long-chain acyl-CoAs, including palmitoyl-CoA, in as little as five minutes. nih.gov This method uses a reverse-phase UPLC column with a binary solvent gradient containing ammonium hydroxide in water and acetonitrile. nih.gov Detection is performed on a triple quadrupole mass spectrometer operating in positive ESI mode, monitoring specific ion transitions for each acyl-CoA species. nih.gov

Another advanced protocol combines reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) separations in an automated fashion. This comprehensive UHPLC-ESI-MS/MS method can quantify a wide range of acyl-CoAs, from short-chain (C2) to very-long-chain (C20) species, including palmitoyl-CoA. researchgate.net It demonstrates high recovery rates (90-111%) and exceptionally low limits of detection, in the range of 1-5 femtomoles, making it suitable for analyzing small amounts of tissue or cell samples. researchgate.net

Table 1: Comparison of Mass Spectrometry-Based Methods for Palmitoyl-CoA Quantification
MethodChromatographyKey ParametersDetection ModeLimit of Detection (LOD)Source
LC/MS/MSC18 Reversed-PhaseHigh pH (10.5) mobile phase with ammonium hydroxide.Positive ESI; Selective Multireaction Monitoring (SMRM).Not specified; suitable for 100-200 mg of tissue. researchgate.net
UHPLC-ESI-MS/MSReverse-Phase UPLCBinary gradient with ammonium hydroxide in water/acetonitrile.Positive ESI; Selected Reaction Monitoring (SRM).Enrichment detection in the range of 0.01 – 0.05%. nih.gov
UHPLC-ESI-MS/MSReversed Phase (RP) and Hydrophilic Interaction (HILIC)Automated in-series separation. Phosphoric acid wash step.Not specified.1-5 fmol. researchgate.net

While tandem mass spectrometry (MS/MS) is now more common for its enhanced specificity, earlier and foundational methods utilized single-stage high-performance liquid chromatography-mass spectrometry (HPLC-MS). mdpi.com These methods also rely on HPLC to separate analytes before they enter the mass spectrometer for detection. An ion-pairing reverse-phase HPLC (IP-RP-HPLC) method coupled with ESI and high-resolution mass spectrometry (HRMS) has been developed for the comprehensive analysis of fatty acyl-CoAs in various microorganisms. conicet.gov.ar In this approach, the retention time from the HPLC, the accurate mass, and the molecular formula derived from the isotope pattern in the HRMS data are combined to confidently identify each acyl-CoA species, including palmitoyl-CoA. conicet.gov.ar The use of an ion-pairing reagent in the mobile phase is critical to neutralize the charge on the CoA molecule, allowing for its effective separation on a reverse-phase column. rsc.org

Assays for Protein Palmitoylation and Depalmitoylation

Protein palmitoylation is a reversible post-translational modification where palmitate is attached to a cysteine residue via a thioester bond. frontiersin.org Assays to study this process are designed to detect either the incorporation of palmitate onto a protein or its subsequent removal (depalmitoylation).

The classical and historically significant method for detecting protein palmitoylation involves metabolic labeling with a radioactive form of palmitic acid. nih.gov In this technique, cells are incubated with tritiated palmitate ([3H]palmitate). frontiersin.orgemory.edu This radiolabeled fatty acid is taken up by the cells and incorporated into proteins by the endogenous enzymatic machinery. The protein of interest is then isolated from the cell lysate, typically by immunoprecipitation, and the incorporated radioactivity is detected by SDS-PAGE followed by fluorography. emory.edu

To confirm that the palmitate is attached via a thioester linkage (S-palmitoylation) rather than an oxyester linkage, samples are often treated with neutral hydroxylamine (B1172632), which specifically cleaves thioester bonds but not oxyester bonds. emory.edu A loss of the radioactive signal after hydroxylamine treatment confirms S-palmitoylation. While foundational, this method is often time-consuming due to long film exposure times and has lower sensitivity compared to newer chemical methods. tandfonline.comnih.gov

To circumvent the limitations of radiolabeling, methods based on fatty acyl exchange chemistry have been developed. nih.gov The most common of these is the Acyl-Biotin Exchange (ABE) assay. creative-proteomics.com This technique involves a three-step chemical process performed on cell lysates: frontiersin.orgnih.gov

Blocking: All free sulfhydryl groups (cysteine thiols) on proteins are irreversibly blocked, typically with N-ethylmaleimide (NEM).

Cleavage: The thioester bonds linking palmitate groups to cysteines are selectively cleaved using neutral hydroxylamine. This step exposes the specific sulfhydryl groups that were previously palmitoylated.

Labeling: These newly exposed thiols are then labeled with a sulfhydryl-specific reagent, most commonly one containing biotin (B1667282).

The biotinylated proteins, representing the formerly palmitoylated protein population, can then be detected by western blot using streptavidin-HRP or enriched for further analysis using streptavidin-coated beads. creative-proteomics.commdpi.com This method is more sensitive than metabolic labeling and allows for the large-scale, proteomic identification of palmitoylated proteins when coupled with mass spectrometry. nih.govtandfonline.com A variation of this method, known as Acyl-PEG Exchange (APE), uses a polyethylene (B3416737) glycol (PEG) mass tag instead of biotin, causing a detectable shift in the protein's molecular weight on an SDS-PAGE gel. badrilla.com

Table 2: Comparison of Assays for Protein Palmitoylation
AssayPrincipleAdvantagesDisadvantagesSource
Radiolabeled Palmitate IncorporationMetabolic labeling of proteins with [3H]palmitate in live cells, followed by immunoprecipitation and fluorography.Directly measures incorporation in a cellular context; can be used in pulse-chase experiments to study turnover.Time-consuming (long exposures); low sensitivity; involves radioactivity. frontiersin.orgemory.edutandfonline.com
Fatty Acyl Exchange Chemistry (e.g., ABE)Chemical exchange of thioester-linked palmitate for a detectable tag (e.g., biotin) on proteins in a lysate.High sensitivity (5-12 times more than radiolabeling); non-radioactive; quantitative; suitable for proteomics.Technically challenging; requires complete blocking of free thiols to avoid false positives. nih.govtandfonline.commdpi.com

Structural Biology Approaches: X-ray Crystallography of Palmitoyl-CoA-Bound Proteins

X-ray crystallography provides high-resolution, three-dimensional structures of proteins, offering atomic-level insights into how they recognize and bind their substrates. The crystallization of proteins in complex with palmitoyl-CoA or its analogues has been instrumental in elucidating the molecular basis of this interaction.

A significant achievement in this area is the structural determination of the human DHHC20, a membrane-bound palmitoyl (B13399708) acyltransferase, in complex with palmitoyl-CoA. rcsb.orgpnas.org To capture this precatalytic state, researchers used a catalytically inactive mutant (hDHHS20) to prevent substrate turnover. researchgate.net The crystal structure, resolved to 2.88 Å, revealed that palmitoyl-CoA acts as a bivalent ligand. rcsb.orgpnas.org The long fatty acyl chain inserts into a hydrophobic pocket located within the transmembrane domain of the enzyme, while the CoA headgroup is recognized by the cytosolic domain through a network of polar and ionic interactions. rcsb.orgpnas.org This bivalent recognition is crucial for the catalytic activity and explains how DHHC enzymes can efficiently use palmitoyl-CoA as a substrate even in the presence of high physiological concentrations of free Coenzyme A. pnas.org

Another example is the crystal structure of the transcriptional repressor DesT from Bacillus subtilis in complex with palmitoyl-CoA, resolved at 2.30 Å. rcsb.org This structure, when compared to DesT bound to an unsaturated acyl-CoA, demonstrates how the shape of the acyl chain directly influences the protein's conformation and, consequently, its ability to bind to DNA. rcsb.org

The table below summarizes key data from X-ray crystallography studies of proteins bound to palmitoyl-CoA.

ProteinOrganismPDB IDResolution (Å)Key Findings
hDHHS20 (inactive mutant)Homo sapiens7KHM2.88Revealed a bivalent binding mode where the acyl chain is in a transmembrane hydrophobic pocket and the CoA headgroup interacts with the cytosolic domain. rcsb.org
DesTBacillus subtilis3LSJ2.30Showed how binding of a saturated acyl-CoA (palmitoyl-CoA) alters the conformation of the ligand-binding domain, which in turn modulates DNA-binding activity. rcsb.org

Computational Modeling of Metabolic Pathways Involving Palmitoyl-CoA

Computational modeling provides a systems-level understanding of metabolic networks, allowing researchers to simulate complex biological processes and predict how pathways will respond to various perturbations. The metabolism of palmitoyl-CoA, particularly its entry into and flux through the mitochondrial fatty acid β-oxidation pathway, has been the subject of detailed computational analysis. plos.orgnih.gov

These models are constructed using a series of ordinary differential equations that describe the kinetics of each enzymatic reaction and transport step in the pathway. frontiersin.orgunl.edu Parameters for these equations are derived from experimental data on enzyme kinetics measured in vitro, often from isolated rat liver mitochondria. plos.orgnih.gov

Key insights from computational modeling of palmitoyl-CoA metabolism include:

Validation of Pathway Dynamics: Models have been successfully validated against experimental data. For example, when adding palmitoyl-CoA to isolated mitochondria, a computational model correctly predicted the resulting β-oxidation flux and the time-dependent concentration profiles of most acyl-carnitine intermediates without refitting parameters. plos.orgnih.gov

Substrate Overload and Feedforward Inhibition: Simulations have been used to investigate conditions mimicking obesity, where the concentration of palmitoyl-CoA is elevated. plos.orgnih.gov These models predict that at high concentrations, the β-oxidation pathway can become overloaded, leading to a drop in flux and the accumulation of intermediate acyl-CoA esters. This overload stems from competition between acyl-CoAs of different chain lengths for a limited number of acyl-CoA dehydrogenases with overlapping substrate specificities. plos.orgnih.gov The accumulation of upstream substrates like palmitoyl-CoA effectively creates a competitive feedforward inhibition, sequestering enzymes and depleting the pool of free Coenzyme A (CoASH), which is essential for the final thiolysis step. plos.orgnih.gov

Flux Control Analysis: By applying techniques like Metabolic Control Analysis (MCA) to the models, researchers can determine which steps exert the most control over the pathway flux under different conditions. frontiersin.org While carnitine palmitoyltransferase I (CPT1) is often considered the primary rate-limiting step, models show that under certain physiological conditions, control can shift to other enzymes within the β-oxidation spiral. researchgate.net For instance, the model reveals a tight interplay between the regulation of β-oxidation and mitochondrial respiration, where the mitochondrial NAD+/NADH ratio significantly modulates the pathway's sensitivity to substrate overload. plos.org

These computational approaches are invaluable for understanding the complex regulatory features of fatty acid metabolism and for identifying key points of vulnerability in the network, such as the depletion of the CoASH pool under high fat conditions. plos.orgresearchgate.net

Regulatory Enzymes Associated with Palmitoyl Coa Dynamics

Palmitoyl-CoA Ligases/Synthetases (Acyl-CoA Synthetases)

Palmitoyl-CoA ligases, also known as long-chain acyl-CoA synthetases (ACSLs), are pivotal enzymes that catalyze the activation of palmitate, a 16-carbon saturated fatty acid, into its metabolically active form, palmitoyl-CoA. ontosight.aiwikipedia.org This activation step is essential for the subsequent participation of palmitate in various metabolic processes. The reaction involves the esterification of the carboxyl group of palmitate to the thiol group of coenzyme A (CoA), a process that requires energy in the form of ATP. ontosight.aiwsu.edu

This conversion is crucial for several reasons. Firstly, the formation of the high-energy thioester bond in palmitoyl-CoA makes the fatty acid chemically reactive, priming it for subsequent enzymatic reactions. Secondly, the attachment of CoA targets the fatty acid to specific metabolic fates within the cell.

Key Functions of Palmitoyl-CoA Formed by ACSLs:

Beta-oxidation: Palmitoyl-CoA is a primary substrate for mitochondrial beta-oxidation, a catabolic process that breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. ontosight.ai

Lipid Biosynthesis: Palmitoyl-CoA serves as a fundamental building block for the synthesis of more complex lipids, including triglycerides for energy storage and phospholipids (B1166683) and sphingolipids for membrane structure. ontosight.ai

Protein Acylation: This activated fatty acid is a substrate for protein palmitoylation, a post-translational modification that can affect protein localization, stability, and function.

ACSLs are a family of enzymes with multiple isoforms, each exhibiting distinct tissue distributions and substrate specificities, although they generally act on long-chain fatty acids. ebi.ac.uk The expression and activity of these enzymes are subject to regulation by various factors, including nutrient availability and hormonal signals, thereby controlling the intracellular pool of palmitoyl-CoA. wikipedia.org

Palmitoyl-CoA Hydrolases (Thioesterases)

Palmitoyl-CoA hydrolases, also referred to as acyl-CoA thioesterases (ACOTs), are enzymes that catalyze the hydrolysis of the thioester bond in palmitoyl-CoA, releasing free palmitate and coenzyme A (CoA). ontosight.airesearchgate.net This reaction is essentially the reverse of the one catalyzed by palmitoyl-CoA ligases.

The reaction is as follows: Palmitoyl-CoA + H₂O → Palmitate + CoA ontosight.aiwikipedia.org

These enzymes play a crucial role in regulating the intracellular concentrations of palmitoyl-CoA and other fatty acyl-CoAs. researchgate.netfrontiersin.org By cleaving the thioester bond, they can prevent the accumulation of these molecules, which can have regulatory and sometimes toxic effects. Palmitoyl-CoA hydrolases are found in various cellular compartments, including the cytosol, mitochondria, and peroxisomes, reflecting their broad role in lipid metabolism. researchgate.netwikipedia.org

The activity of these hydrolases is important for:

Metabolic Regulation: By controlling the levels of palmitoyl-CoA, they can influence the rates of fatty acid synthesis, oxidation, and incorporation into complex lipids. ontosight.ai

Preventing Allosteric Inhibition: High levels of palmitoyl-CoA can inhibit key enzymes in fatty acid synthesis, such as acetyl-CoA carboxylase. Hydrolases can alleviate this feedback inhibition.

Terminating Fatty Acid Synthesis: In some contexts, they may be involved in releasing the newly synthesized fatty acid chain from the fatty acid synthase complex.

The expression of palmitoyl-CoA hydrolases can be regulated by factors such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism. wikipedia.org Their upregulation during periods of increased fatty acid oxidation suggests a role in balancing the supply and demand for fatty acyl-CoAs. wikipedia.org

Enzymes of De Novo Lipogenesis

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily glucose. Palmitoyl-CoA is the primary product of this pathway. Several key enzymes regulate the flow of substrates into and through DNL, thereby controlling the rate of palmitoyl-CoA synthesis.

ATP Citrate (B86180) Lyase (ACLY): This cytosolic enzyme catalyzes the conversion of citrate into acetyl-CoA and oxaloacetate. rrml.ronih.gov Since the inner mitochondrial membrane is impermeable to acetyl-CoA, citrate produced in the mitochondria from glucose metabolism is transported to the cytosol to serve as the source of acetyl-CoA for fatty acid synthesis. rrml.roacs.org ACLY is therefore a critical link between carbohydrate metabolism and lipogenesis. rrml.ro

Acetyl-CoA Carboxylase (ACC): ACC catalyzes the irreversible carboxylation of acetyl-CoA to form malonyl-CoA. abbomax.combyjus.com This is the committed and rate-limiting step in fatty acid synthesis. abbomax.comnih.gov ACC is subject to tight regulation. It is allosterically activated by citrate and inhibited by long-chain fatty acyl-CoAs, including palmitoyl-CoA, creating a negative feedback loop. vaia.comwikipedia.orgacs.org

Fatty Acid Synthase (FASN): FASN is a large, multifunctional enzyme complex that catalyzes the synthesis of palmitate from one molecule of acetyl-CoA and seven molecules of malonyl-CoA. iiarjournals.orgmdpi.comwikipedia.org This process involves a repeating cycle of four reactions: condensation, reduction, dehydration, and another reduction, with the growing fatty acid chain attached to an acyl carrier protein (ACP) domain. libretexts.org The final product, palmitate, is typically released from the enzyme and can then be activated to palmitoyl-CoA. libretexts.orgnih.gov

Stearoyl-CoA Desaturase 1 (SCD1): SCD1 is an enzyme located in the endoplasmic reticulum that introduces a double bond into saturated fatty acyl-CoAs. wikipedia.orgptbioch.edu.pl Its preferred substrates are palmitoyl-CoA and stearoyl-CoA, which it converts to palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively. nih.govbiorxiv.org This desaturation step is crucial for the synthesis of monounsaturated fatty acids, which are important components of membrane phospholipids and triglycerides. nih.gov

Fatty Acid Elongases (ELOVL6): ELOVL6 is a microsomal enzyme that catalyzes the elongation of long-chain fatty acids. researchgate.net It is specifically responsible for the two-carbon elongation of palmitoyl-CoA (C16:0) to stearoyl-CoA (C18:0). researchgate.netnih.gov This enzyme plays a key role in determining the cellular ratio of C16 to C18 fatty acids. pnas.org

Carnitine Palmitoyltransferases (CPT-I, CPT-II)

The carnitine palmitoyltransferase system is essential for the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo beta-oxidation. This system consists of two distinct enzymes, CPT-I and CPT-II.

Carnitine Palmitoyltransferase I (CPT-I): Located on the outer mitochondrial membrane, CPT-I catalyzes the transfer of the palmitoyl (B13399708) group from palmitoyl-CoA to carnitine, forming palmitoylcarnitine (B157527) and releasing CoA. nih.govwikipedia.org This reaction is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for oxidation. wikipedia.org CPT-I is allosterically inhibited by malonyl-CoA, the product of the ACC-catalyzed reaction, which prevents newly synthesized fatty acids from being immediately oxidized. iiarjournals.orgmdpi.com

Carnitine Palmitoyltransferase II (CPT-II): Situated on the inner mitochondrial membrane, CPT-II catalyzes the reverse reaction. nih.govfrontiersin.org It transfers the palmitoyl group from palmitoylcarnitine back to CoA, regenerating palmitoyl-CoA within the mitochondrial matrix and releasing carnitine. medlineplus.gov This newly formed intramitochondrial palmitoyl-CoA is now available for the enzymes of the beta-oxidation spiral.

The coordinated action of CPT-I and CPT-II ensures a unidirectional flow of long-chain fatty acids into the mitochondria for energy production when required.

Serine C-Palmitoyltransferase (SPT)

Serine C-palmitoyltransferase (SPT) is the key enzyme that catalyzes the initial and rate-limiting step in the de novo biosynthesis of sphingolipids. uniprot.orguniprot.org This enzyme condenses L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. wikipedia.orgnih.gov

The reaction is as follows: Palmitoyl-CoA + L-serine → 3-Ketodihydrosphingosine + CoA + CO₂ wikipedia.org

SPT is a multi-subunit enzyme complex, and its activity is crucial for generating the sphingoid base backbone of all sphingolipids, which are essential components of cell membranes and are involved in various signaling pathways. uniprot.orgwikipedia.org The availability of its substrate, palmitoyl-CoA, directly influences the rate of sphingolipid synthesis. The human enzyme is a heterodimer, and different subunit combinations can influence substrate preference, with some complexes showing the highest activity with palmitoyl-CoA. uniprot.orgguidetopharmacology.org

Interactive Data Tables

Table 1: Key Regulatory Enzymes in Palmitoyl-CoA Metabolism

EnzymeSubstratesProductsCellular LocationKey Function
Palmitoyl-CoA Ligase (ACSL) Palmitate, CoA, ATPPalmitoyl-CoA, AMP, PPiER, Outer Mitochondrial MembraneFatty acid activation
Palmitoyl-CoA Hydrolase (ACOT) Palmitoyl-CoA, H₂OPalmitate, CoACytosol, Mitochondria, PeroxisomesRegulation of acyl-CoA levels
ATP Citrate Lyase (ACLY) Citrate, ATP, CoAAcetyl-CoA, Oxaloacetate, ADP, PiCytosolProvides acetyl-CoA for DNL
Acetyl-CoA Carboxylase (ACC) Acetyl-CoA, ATP, HCO₃⁻Malonyl-CoA, ADP, PiCytosolRate-limiting step of DNL
Fatty Acid Synthase (FASN) Acetyl-CoA, Malonyl-CoA, NADPHPalmitate, CoA, NADP⁺, H₂O, CO₂CytosolSynthesizes palmitate
Stearoyl-CoA Desaturase 1 (SCD1) Palmitoyl-CoA, NADH, O₂Palmitoleoyl-CoA, NAD⁺, H₂OEndoplasmic ReticulumDesaturation of fatty acids
Fatty Acid Elongase 6 (ELOVL6) Palmitoyl-CoA, Malonyl-CoA, NADPHStearoyl-CoA, CoA, NADP⁺, CO₂Endoplasmic ReticulumElongation of fatty acids
Carnitine Palmitoyltransferase I (CPT-I) Palmitoyl-CoA, CarnitinePalmitoylcarnitine, CoAOuter Mitochondrial MembraneRate-limiting step of FA transport for oxidation
Carnitine Palmitoyltransferase II (CPT-II) Palmitoylcarnitine, CoAPalmitoyl-CoA, CarnitineInner Mitochondrial MembraneRegenerates palmitoyl-CoA in mitochondria
Serine C-Palmitoyltransferase (SPT) Palmitoyl-CoA, L-serine3-Ketodihydrosphingosine, CoA, CO₂Endoplasmic ReticulumRate-limiting step of sphingolipid synthesis

Future Directions and Emerging Research Areas

Elucidating the Interplay Between Cellular Lipid Levels and Protein Palmitoylation

The concentration of cellular lipids, particularly palmitate and its activated form, palmitoyl-CoA, is a critical determinant of protein palmitoylation. nih.govnih.gov The availability of intracellular fatty acids, sourced from either exogenous uptake or de novo synthesis, directly impacts the pool of palmitoyl-CoA available for protein modification. nih.govnih.gov This intricate relationship highlights a direct link between cellular metabolic status and the regulation of protein function through palmitoylation.

Key metabolic enzymes govern the cellular levels of palmitoyl-CoA. Fatty acid synthase (FASN) is responsible for the de novo synthesis of palmitate, which is then converted to palmitoyl-CoA by long-chain acyl-CoA synthetases (ACSLs). researchgate.net Studies have demonstrated a positive correlation between the activity of ACSLs and the palmitoylation levels of various proteins. nih.gov Conversely, inhibition of these enzymes leads to a decrease in protein palmitoylation, underscoring their importance in this regulatory network. nih.gov The cellular concentration of palmitoyl-CoA itself is maintained within a nanomolar range, a level that generally necessitates enzymatic catalysis by palmitoyltransferases for efficient S-palmitoylation to occur. nih.gov

Identification of Novel Palmitoyl-CoA-Binding Proteins and Palmitoylated Substrates

The identification of proteins that are palmitoylated or that bind to palmitoyl-CoA is crucial for understanding the breadth of cellular processes regulated by this lipid modification. Historically, the hydrophobic nature of palmitoylated proteins and the labile nature of the thioester bond presented significant technical challenges. nih.gov However, recent advancements in proteomic techniques have enabled large-scale identification of these proteins.

One widely used method is the acyl-biotinyl exchange (ABE) chemistry. springernature.comnih.gov This technique involves the specific substitution of thioester-linked acyl groups with a biotin (B1667282) tag, allowing for the affinity purification and subsequent identification of palmitoylated proteins by mass spectrometry. springernature.comnih.gov Variations of this method, such as low-background ABE (LB-ABE), have been developed to improve specificity and reduce the identification of non-S-palmitoylated proteins. frontiersin.org

Another powerful approach involves the use of bioorthogonal chemical reporters . nih.govnih.gov These are fatty acid analogs, such as ω-alkynyl palmitic acid (alk-16), that contain a chemical handle (e.g., an alkyne group) that can be selectively tagged with a reporter molecule (e.g., a fluorescent probe or biotin) via click chemistry. nih.govnih.govnih.gov These reporters are metabolically incorporated into proteins in living cells, allowing for the visualization and identification of newly synthesized palmitoylated proteins. nih.gov

These proteomic approaches have led to the identification of hundreds of novel palmitoylated proteins, significantly expanding the known "palmitoylome". bris.ac.uknih.gov For example, a proteomic study in Arabidopsis identified approximately 600 putative S-acylated proteins, including proteins involved in pathogen perception and signal transduction. bris.ac.uk In another study focusing on the heart, a composite cardiac palmitoylome of 454 proteins was identified, including the novel palmitoylated protein connexin 43. nih.gov

Proteomic Method Principle Advantages Limitations
Acyl-Biotinyl Exchange (ABE) Chemical exchange of acyl groups for biotin, followed by affinity purification and mass spectrometry.Does not require metabolic labeling; can be applied to tissue samples.Can have high background; does not identify the specific type of lipid modification. frontiersin.org
Bioorthogonal Chemical Reporters Metabolic incorporation of fatty acid analogs with chemical handles for subsequent tagging and identification.Allows for the study of dynamic palmitoylation in living cells; can be used for imaging.Requires metabolic activity; may not be suitable for all in vivo experiments. frontiersin.org

Further Characterization of Palmitoyl-CoA's Role in Specific Cellular Organelles and Processes

Palmitoyl-CoA is not confined to a single cellular compartment but is found in various organelles where it participates in distinct metabolic and signaling pathways. nih.govwikipedia.orgfrontiersin.orgnih.gov

Mitochondria: The mitochondrial matrix is a major site of palmitoyl-CoA metabolism through β-oxidation, a process that breaks down fatty acids to produce acetyl-CoA for the citric acid cycle. wikipedia.org Palmitoyl-CoA must first be transported into the mitochondria via the carnitine shuttle system. wikipedia.org Emerging evidence also suggests that protein palmitoylation occurs within mitochondria and may regulate metabolic processes. nih.govelsevierpure.com

Peroxisomes: Peroxisomes are also involved in the β-oxidation of fatty acids, including palmitate. nih.govnih.gov Acetyl-CoA produced in peroxisomes can be transported to the cytosol for various biosynthetic pathways or to the mitochondria for complete oxidation. nih.gov Peroxisomal acyl-CoA ligases are responsible for the activation of fatty acids to their CoA esters. acs.org

Endoplasmic Reticulum (ER): The ER is a key site for lipid synthesis and protein modification. Recent research has highlighted the interplay between the ER and lysosomes in the context of palmitate-induced cellular stress. nih.gov This involves calcium signaling, with lysosomal calcium release being influenced by ER calcium stores. nih.gov

Lysosomes: Palmitate has been shown to induce lysosomal stress, affecting lysosomal pH and calcium content. nih.gov The palmitoylation of lysosomal proteins, such as the Niemann-Pick type C1 (NPC1) protein, is important for their function in cholesterol transport. frontiersin.org

The dynamic trafficking of proteins between these organelles is often regulated by cycles of palmitoylation and depalmitoylation, which act as a switch to control protein localization and function. wikipedia.org

Development of Research Tools and Probes Targeting Palmitoyl-CoA-Related Pathways

The development of novel chemical tools and probes is essential for dissecting the complex roles of palmitoyl-CoA and protein palmitoylation. These tools enable researchers to visualize, identify, and functionally characterize the components of these pathways with increasing precision.

Clickable Fatty Acid Analogs: As mentioned previously, ω-alkynyl and azido-functionalized fatty acids serve as powerful bioorthogonal reporters. nih.govnih.govnih.gov These probes can be used for metabolic labeling to track the incorporation of fatty acids into proteins and lipids in living cells. nih.gov For example, ω-alkynyl palmitic acid has been used to study Wnt palmitoleoylation, a related lipid modification. nih.gov

Inhibitors of Palmitoylation and Depalmitoylation: Small molecule inhibitors are invaluable for probing the functional consequences of blocking specific steps in the palmitoylation cycle. 2-Bromopalmitate (2-BP) is a widely used, albeit non-specific, inhibitor of protein S-palmitoylation. acs.org More specific inhibitors targeting individual palmitoyl (B13399708) acyltransferases (PATs) and acyl-protein thioesterases (APTs) are being developed to provide more precise tools for studying the roles of these enzymes. grantome.com

Fluorescent Probes: Fluorescently labeled lipidated peptides have been developed for in vitro and cellular assays of palmitoyl acyltransferase activity. nih.gov These probes allow for the kinetic analysis of protein palmitoylation and the determination of the subcellular localization of palmitoylated products. nih.gov

Proximity Ligation Assays (PLA): The integration of chemical labeling techniques, such as ABE, with proximity ligation assays (ABE-PLA) allows for the visualization of specific palmitoylated proteins in fixed cells and tissue samples. frontiersin.org This approach provides spatial information about protein palmitoylation at a subcellular level. frontiersin.org

Research Tool/Probe Application Example
Bioorthogonal Reporters Metabolic labeling, visualization, and identification of acylated proteins.ω-alkynyl palmitic acid (alk-16) nih.gov
Inhibitors Functional studies of palmitoylation and depalmitoylation enzymes.2-Bromopalmitate (2-BP) acs.org
Fluorescent Probes In vitro and cellular assays of enzyme activity and product localization.Fluorescently labeled lipidated peptides nih.gov
Proximity Ligation Assays Visualization of specific palmitoylated proteins in fixed samples.Acyl-Biotinyl Exchange Proximity Ligation Assay (ABE-PLA) frontiersin.org

Q & A

Q. How can palmitoyl-CoA be accurately detected and quantified in cellular samples?

Palmitoyl-CoA detection requires techniques sensitive to its amphipathic nature. Reversed-phase HPLC coupled with UV absorbance at 260 nm (for the adenine moiety) is widely used, with elution volumes calibrated against standards . Quantification via phosphate assays (measuring CoA’s three phosphates) provides complementary validation, achieving 0.8–1.1 molar ratios in protein-binding studies . For cellular samples, liquid chromatography-mass spectrometry (LC-MS) is preferred due to its specificity in distinguishing acyl-CoA isoforms (e.g., palmitoyl-CoA vs. palmitoleoyl-CoA) .

Q. What experimental approaches are used to study palmitoyl-CoA’s role in enzyme regulation?

  • Kinetic assays : Measure enzyme activity under varying palmitoyl-CoA concentrations. For example, in mitochondrial glutamate dehydrogenase studies, palmitoyl-CoA’s inhibition is assessed via competitive binding with ATP/malate .
  • Size-exclusion chromatography (SEC) : Resolves oligomeric states induced by palmitoyl-CoA. For instance, MiD49 shifts from monomeric (2.9 S) to oligomeric (82 S) forms upon palmitoyl-CoA binding, as confirmed by analytical ultracentrifugation .
  • Negative-stain electron microscopy (EM) : Visualizes micelle structures and protein complexes, with critical micelle concentration (CMC) calculated by quantifying micelle density across concentrations .

Q. How is palmitoyl-CoA’s structural interaction with proteins validated?

  • Stoichiometry analysis : Reversed-phase HPLC quantifies palmitoyl-CoA in protein complexes (e.g., 1:1 binding to MiD49 oligomers) .
  • Competitive binding assays : Alkyne-modified palmitoyl-CoA (e.g., APCoA) competes with inhibitors for TEAD4’s palmitoylation site, visualized via gel electrophoresis or fluorescent labeling .

Advanced Research Questions

Q. How to resolve discrepancies in reported critical micelle concentrations (CMC) of palmitoyl-CoA?

Reported CMC values vary due to buffer ionic strength and analytical methods. For example:

  • EM-based quantification in 50 mM HEPES (pH 7.4) yields a CMC of 47 µM .
  • Fluorescence assays (using hydrophobic probes) may report lower CMC under high-salt conditions.
    Recommendation: Standardize buffer conditions and validate via orthogonal methods (e.g., SEC, light scattering) .

Q. What methodologies confirm the 1:1 stoichiometry of palmitoyl-CoA binding to mitochondrial fission factors?

  • HPLC quantification : Direct measurement of palmitoyl-CoA in SEC-purified MiD49 oligomers shows a 1:1 molar ratio (5.5 µM palmitoyl-CoA vs. 5.3 µM MiD49) .
  • Phosphate assays : CoA’s phosphate content in oligomers aligns with 1:1 binding (ratios: 0.8–1.1) .
  • Sedimentation velocity : Oligomer mass (2450 kDa for MiD51) corresponds to ~68 subunits, each binding one palmitoyl-CoA .

Q. How to address contradictions in palmitoyl-CoA’s oligomerization mechanisms?

  • Concentration-dependent SEC : At low palmitoyl-CoA (≤50 µM), MiD51 forms unresolved aggregates (void volume); higher concentrations yield resolved oligomers (51 S), suggesting cooperative binding .
  • Mutagenesis : Replace palmitoyl-CoA-binding residues (e.g., cysteine in TEAD4) to abolish oligomerization, confirming mechanistic specificity .

Q. How to design competitive binding assays for palmitoyl-CoA-dependent enzymes?

  • Pre-incubation strategy : Incubate TEAD1 with inhibitor VT107 before adding APCoA. If inhibition persists despite excess APCoA, VT107 irreversibly blocks the binding site .
  • Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd) and stoichiometry in real-time, avoiding micelle interference .

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palmitoyl CoA

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